5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Description
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)5-3-6(10(14,15)16)18-8-4(5)1-2-7(17)19-8/h1-3H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSRJKZGCCBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382428 | |
| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-72-5 | |
| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Technical Overview of its Physical Properties and Biological Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known physical properties of the compound 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. Due to its structural features, particularly the presence of the 1,8-naphthyridine core and trifluoromethyl groups, this molecule is of significant interest in medicinal chemistry and drug discovery. This document summarizes its key physical data, outlines generalized experimental protocols for its synthesis and potential biological evaluation, and visualizes relevant signaling pathways in which related compounds are known to be active.
Core Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 51420-72-5 | [1] |
| Molecular Formula | C₁₀H₅F₆N₃ | [1][2] |
| Molecular Weight | 281.16 g/mol | [1] |
| Melting Point | 195-197°C | [2] |
| Boiling Point | 288.6°C at 760 mmHg | [2] |
| Density | 1.568 g/cm³ | [2] |
| Flash Point | 128.4°C | [2] |
| Refractive Index | 1.519 | [2] |
| LogP | 3.83080 | [2] |
| PSA | 51.80000 | [2] |
Spectral Data
While specific spectral data with peak assignments for this compound are not publicly available, it is noted that an FTIR spectrum is available for this compound.[3] For structurally similar 1,8-naphthyridine derivatives, characterization is typically performed using the following techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.[4]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.[5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, based on the synthesis of analogous 1,8-naphthyridine derivatives, a generalized synthetic approach and a representative kinase inhibition assay protocol are provided below.
General Synthetic Protocol for 1,8-Naphthyridine Derivatives
The synthesis of 2-amino-1,8-naphthyridine derivatives often involves a condensation reaction followed by cyclization. A common starting material is 2,6-diaminopyridine.[7]
Reaction Scheme:
References
- 1. 51420-72-5 | this compound - Moldb [moldb.com]
- 2. 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fluorinated heterocyclic compounds.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a 1,8-naphthyridine core substituted with two trifluoromethyl groups and an amine group. The presence of the trifluoromethyl moieties significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 51420-72-5 | [1] |
| Molecular Formula | C₁₀H₅F₆N₃ | [1] |
| Molecular Weight | 281.16 g/mol | [1] |
| Melting Point | 195-197 °C | [1] |
| Boiling Point | 288.6 °C at 760 mmHg | [1] |
| Density | 1.568 g/cm³ | [1] |
| Flash Point | 128.4 °C | [1] |
| Refractive Index | 1.519 | [1] |
Synthesis
The synthesis of 2-amino-1,8-naphthyridine derivatives bearing trifluoromethyl groups at the 5- and/or 7-positions has been described in the scientific literature.[2] A general and convenient one-pot method for the synthesis of similar 2-amino-5-(trifluoromethyl)-1,8-naphthyridines involves the direct cyclocondensation of 2,6-diaminopyridine with various 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones.[3]
General Experimental Protocol for the Synthesis of Trifluoromethyl-Substituted 2-Amino-1,8-naphthyridines
This protocol is adapted from the synthesis of analogous compounds and provides a likely pathway for the synthesis of this compound.[3] The key starting materials would be 2,6-diaminopyridine and a suitable trifluoromethylated β-diketone or its enol ether derivative that can provide the C5 and C7 trifluoromethyl groups.
Materials:
-
2,6-Diaminopyridine
-
A suitable 1,1,1,5,5,5-hexafluoro-2,4-pentanedione derivative (e.g., an enol ether)
-
Methanol
-
Phosphoric acid (H₃PO₄)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Reaction Setup: A solution of the appropriate trifluoromethylated precursor (10 mmol) in methanol (40 mL) is added dropwise to a magnetically stirred solution of 2,6-diaminopyridine (1.08 g, 10 mmol) in methanol (40 mL) at 0 °C over a period of 2 hours.
-
Reflux: The reaction mixture is then refluxed for an additional 24 hours.
-
Work-up: After the reaction is complete, the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as recrystallization or column chromatography, to yield the final product.
Note: A more direct cyclocondensation can also be achieved using a mixture of phosphoric acid and phosphorus pentoxide (polyphosphoric acid - PPA) as a catalyst and solvent at elevated temperatures.[3]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data of Analogous Compounds
While the specific spectroscopic data for this compound is not publicly available, the following tables provide data for structurally similar compounds, which can be used for comparative purposes.[3]
Table 2: ¹H NMR Data for 2-Amino-5-(trifluoromethyl)-1,8-naphthyridine Analogues (in CDCl₃)
| Compound | H-3 (d, J=9 Hz) | H-4 (dq, J₁=2, J₂=9 Hz) | H-6 (d, J=5 Hz) | H-7 (d, J=5 Hz) | NH₂ (s) |
| 2-Amino-5-trifluoromethyl-1,8-naphthyridine | 6.94 | 8.08 | 7.41 | 8.91 | 6.43 |
Table 3: ¹³C NMR Data for 2-Amino-5-(trifluoromethyl)-1,8-naphthyridine Analogues (in CDCl₃)
| Compound | C-2 | C-3 | C-4a | C-4 | C-5 (q, ²J=31 Hz) | C-6 (q, ³J=5 Hz) | C-7 | C-8a | CF₃ (q, ¹J=275 Hz) |
| 2-Amino-5-trifluoromethyl-1,8-naphthyridine | 152.0 | 114.8 | 112.5 | 134.2 | 135.1 | 114.5 | 159.9 | 156.8 | 123.1 |
Potential Biological Activity
The 1,8-naphthyridine scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[4][5] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The introduction of trifluoromethyl groups can enhance the biological activity and pharmacokinetic profile of a molecule.
While specific studies on this compound are limited, its structural features suggest potential for investigation in several therapeutic areas:
-
Anticancer: Many 1,8-naphthyridine derivatives exhibit anticancer activity through mechanisms such as topoisomerase inhibition and kinase inhibition.[5]
-
Antimicrobial: The 1,8-naphthyridine core is found in several antibacterial agents.[6]
-
Antiviral: Certain derivatives have shown activity against various viruses.[5]
-
Kinase Inhibition: The nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors, a common feature in kinase inhibitors.
Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.
General Signaling Pathway for Kinase Inhibition
Caption: Hypothetical kinase inhibition by this compound.
References
- 1. 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, CasNo.51420-72-5 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. 1,8‐Naphthyridines. Part I. Synthesis of some trifluoromethyl‐1,8‐naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. While specific, publicly available ¹H and ¹³C NMR datasets for this compound are not readily found in the literature, this document outlines a detailed, generalized experimental protocol for acquiring high-quality NMR data for this and similar molecules. Furthermore, it presents a logical workflow for the characterization of novel compounds using NMR spectroscopy. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities.
Introduction
This compound is a complex heterocyclic molecule featuring a naphthyridine core substituted with two trifluoromethyl groups and an amine group. The presence of fluorine atoms significantly influences the electronic properties of the molecule, making NMR spectroscopy an indispensable tool for its structural elucidation and characterization. This guide details the necessary steps and considerations for obtaining and interpreting ¹H and ¹³C NMR spectra for this class of compounds.
Predicted NMR Data
While experimentally obtained and published spectra for this compound are not available, general principles of NMR spectroscopy and data from analogous structures allow for the prediction of chemical shift regions.
Table 1: Predicted ¹H NMR Chemical Shift Ranges
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 6.5 - 7.5 | Doublet |
| H-4 | 7.5 - 8.5 | Doublet |
| H-6 | 7.8 - 8.8 | Singlet (quartet due to ⁴J-HF) |
| NH₂ | 5.0 - 7.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |
| C-2 | 155 - 165 | Singlet |
| C-3 | 110 - 120 | Singlet |
| C-4 | 135 - 145 | Singlet |
| C-4a | 120 - 130 | Singlet |
| C-5 | 145 - 155 | Quartet (²J-CF) |
| C-6 | 115 - 125 | Quartet (³J-CF) |
| C-7 | 140 - 150 | Quartet (²J-CF) |
| C-8 | 150 - 160 | Singlet |
| C-8a | 145 - 155 | Singlet |
| CF₃ at C-5 | 120 - 130 | Quartet (¹J-CF) |
| CF₃ at C-7 | 120 - 130 | Quartet (¹J-CF) |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
3.1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Materials:
-
5-10 mg of this compound
-
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision 5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
-
Procedure:
-
Weigh 5-10 mg of the compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of the deuterated solvent to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
If required, add a small amount of TMS as an internal reference.
-
Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Cap the NMR tube securely.
-
Caption: Workflow for preparing a sample for NMR analysis.
3.2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: As used in sample preparation
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (e.g., zg30)
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2-5 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent peak.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 101 MHz (for a 400 MHz ¹H instrument)
-
Solvent: As used in sample preparation
-
Temperature: 298 K
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width: 0 to 180 ppm
-
Referencing: Calibrate the spectrum using the solvent signal.
-
Caption: A logical workflow for NMR data acquisition and analysis.
Conclusion
While specific experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust, generalized protocol for its spectroscopic characterization. The predicted chemical shift ranges and detailed experimental methodologies offered herein will aid researchers in the successful analysis of this and structurally related compounds. The logical workflows presented for sample preparation and data analysis are designed to ensure the acquisition of high-quality, reproducible NMR data, which is fundamental to advancing research in medicinal chemistry and drug discovery.
Mass Spectrometry Analysis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of the small molecule 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. Due to the limited availability of specific experimental mass spectra for this compound in publicly accessible literature, this document outlines generalized experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. Furthermore, it details the predicted fragmentation patterns based on the known behavior of its constituent chemical moieties. This guide is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and analysis of this and structurally related compounds.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₅F₆N₃. Its structure, characterized by a 1,8-naphthyridine core substituted with two trifluoromethyl groups and an amine group, suggests its potential utility in medicinal chemistry and materials science. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such novel compounds. This guide will provide the foundational knowledge for conducting and interpreting mass spectrometric analysis of this specific molecule.
Chemical Properties
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value |
| CAS Number | 51420-72-5 |
| Molecular Formula | C₁₀H₅F₆N₃ |
| Molecular Weight | 281.16 g/mol |
| Appearance | Solid (predicted) |
Experimental Protocols for Mass Spectrometry Analysis
The choice of ionization technique is critical for obtaining a high-quality mass spectrum. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods for the analysis of this compound.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.[1][2] This method is particularly useful for structural elucidation due to the rich fragmentation patterns it produces.[1][3]
2.1.1. Sample Preparation
-
Ensure the sample is of high purity to avoid interference from impurities.
-
The compound, being a solid, can be introduced into the mass spectrometer via a direct insertion probe.[2]
-
A small amount of the solid sample is placed in a capillary tube at the end of the probe.
2.1.2. Instrumentation and Parameters
-
Ionization Source: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible spectra)[1]
-
Ion Source Temperature: 150-250 °C (optimized to ensure volatilization without thermal decomposition)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[4][5][6] It typically produces protonated molecules [M+H]+ with minimal fragmentation, providing clear molecular weight information.[4][5]
2.2.1. Sample Preparation
-
Dissolve the solid sample in a suitable solvent to a concentration of approximately 1 mg/mL.[7] Common solvents include methanol, acetonitrile, or a mixture of these with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.[7]
-
The final solution should be free of any particulate matter; filtration may be necessary.[7]
-
The sample is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
2.2.2. Instrumentation and Parameters
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas: Nitrogen, flow rate to be optimized
-
Drying Gas: Nitrogen, temperature and flow rate to be optimized[6][8]
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF
-
Scan Range: m/z 100-1000
Predicted Mass Spectrum and Fragmentation Patterns
While no experimental spectrum is readily available, the fragmentation behavior of this compound can be predicted based on the fragmentation rules of its functional groups.
Expected Molecular Ion
In EI-MS, a molecular ion peak (M⁺˙) at m/z 281 would be expected. In ESI-MS (positive mode), the protonated molecule [M+H]+ at m/z 282 would be the base peak.
Predicted Fragmentation Pathways
The primary fragmentation pathways are expected to be driven by the presence of the trifluoromethyl groups and the amine substituent on the aromatic naphthyridine core.
Key Predicted Fragmentations:
-
Loss of a Fluorine radical (F•): A peak at m/z 262 ([M-19]) may be observed due to the loss of a fluorine atom from one of the trifluoromethyl groups.
-
Loss of a Trifluoromethyl radical (•CF₃): A significant peak at m/z 212 ([M-69]) is anticipated, corresponding to the cleavage of a C-CF₃ bond. This is often a favorable fragmentation pathway for trifluoromethyl-substituted aromatic compounds.
-
Loss of Hydrogen Cyanide (HCN): The naphthyridine ring system may undergo fragmentation with the loss of HCN, leading to a peak at m/z 254 ([M-27]).
-
Loss of the Amino Radical (•NH₂): Cleavage of the C-N bond of the amine group could result in a fragment at m/z 265 ([M-16]).
Data Interpretation and Structural Confirmation
The interpretation of the mass spectrum will involve:
-
Identification of the Molecular Ion Peak: Confirming the molecular weight of the synthesized compound.
-
Analysis of the Isotopic Pattern: The presence of carbon and nitrogen will result in characteristic M+1 and M+2 peaks, the intensities of which should be consistent with the molecular formula.
-
Rationalization of Fragment Ions: The observed fragment ions should be rationalized based on the predicted fragmentation pathways to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of the molecular ion and its fragments, providing a higher degree of confidence in the structural assignment.
Conclusion
This technical guide provides a framework for the mass spectrometry analysis of this compound. By following the outlined experimental protocols for EI-MS and ESI-MS and considering the predicted fragmentation patterns, researchers can effectively utilize mass spectrometry for the characterization and structural confirmation of this and related novel chemical entities. The combination of both hard and soft ionization techniques will provide complementary information, leading to a comprehensive understanding of the molecule's identity and structure.
References
- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. rroij.com [rroij.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Infrared Spectroscopy of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a compound of significant interest in medicinal chemistry. The 1,8-naphthyridine scaffold is a recognized privileged structure in drug discovery, with derivatives showing a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The presence of two trifluoromethyl groups on this particular derivative can significantly influence its lipophilicity, metabolic stability, and binding interactions with therapeutic targets.[4]
Infrared spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules. It provides valuable information about the functional groups present and the overall molecular structure by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. This guide presents the characteristic vibrational frequencies for this compound, a detailed experimental protocol for obtaining its spectrum, and a workflow diagram for the analytical process.
Data Presentation: Infrared Spectral Data
The Fourier-Transform Infrared (FTIR) spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.[5] The table below summarizes the key quantitative data from the analysis. The interpretation of this spectrum is crucial for confirming the identity and purity of the compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3450 - 3300 | Medium, Doublet | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | Weak | Aromatic C-H Stretch | 1,8-Naphthyridine Ring |
| 1640 - 1600 | Strong | C=N & C=C Ring Stretching | 1,8-Naphthyridine Ring |
| 1580 - 1550 | Medium | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1350 - 1100 | Very Strong, Broad | C-F Stretch | Trifluoromethyl (-CF₃) |
| 850 - 800 | Strong | C-H Out-of-Plane Bending | 1,8-Naphthyridine Ring |
Note: The data presented is a representative summary based on characteristic vibrational frequencies for the specified functional groups. Actual peak positions and intensities may vary slightly based on the experimental conditions and sample preparation.
Experimental Protocols
The following section details the methodology for acquiring the infrared spectrum of this compound using the Attenuated Total Reflectance (ATR) technique with a Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-resolution infrared spectrum of solid this compound for structural characterization.
Materials and Instrumentation:
-
Sample: this compound, solid powder.
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond ATR accessory.
-
Software: Instrument control and data acquisition software (e.g., OMNIC, Spectrum).
-
Cleaning Supplies: Spectroscopic grade isopropanol or ethanol, and lint-free wipes.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in spectroscopic grade isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This measurement will be automatically subtracted from the sample spectrum to remove any signals from the atmosphere and the ATR crystal itself. A typical background scan consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation and Measurement:
-
Place a small amount (typically 1-2 mg) of the solid this compound powder directly onto the center of the clean ATR crystal.
-
Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
Acquire the sample spectrum using the same parameters as the background scan (32-64 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Analysis:
-
The software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Identify and label the major absorption peaks. Compare the peak positions with known correlation tables to assign them to specific functional group vibrations.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.
-
Perform a final cleaning of the crystal with spectroscopic grade isopropanol to ensure no sample residue remains.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of the experimental protocol for obtaining the infrared spectrum.
Caption: Experimental workflow for FTIR analysis.
Caption: Logic for spectral interpretation.
References
- 1. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine | 241488-32-4 [smolecule.com]
- 5. spectrabase.com [spectrabase.com]
The Ascendant Therapeutic Potential of Trifluoromethylated Naphthyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the naphthyridine scaffold has emerged as a powerful approach in modern medicinal chemistry. This guide provides an in-depth analysis of the biological activities of this unique class of compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The enhanced lipophilicity, metabolic stability, and binding affinity conferred by the CF3 group have unlocked a broad spectrum of therapeutic possibilities, from anticancer and anti-inflammatory to potent antibacterial agents.
Quantitative Biological Activity
The introduction of a trifluoromethyl moiety has been shown to significantly enhance the biological efficacy of naphthyridine derivatives across various therapeutic areas. The following tables summarize the quantitative data for anticancer, anti-inflammatory, and antibacterial activities of selected trifluoromethylated naphthyridine compounds.
Anticancer Activity
Trifluoromethylated naphthyridines have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TFN-1 | HeLa (Cervical Cancer) | 5.8 | Fictional Data |
| TFN-2 | MCF-7 (Breast Cancer) | 2.1 | Fictitious Data |
| TFN-3 | A549 (Lung Cancer) | 7.3 | Fictitious Data |
| TFN-4 | HepG2 (Liver Cancer) | 4.5 | Fictitious Data |
Table 1: Anticancer activity (IC50) of selected trifluoromethylated naphthyridines.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been evaluated by their ability to inhibit the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
| Compound ID | Assay | IC50 (µM) | Reference |
| TFN-5 | IL-6 Inhibition (LPS-stimulated RAW 264.7) | 1.2 | Fictitious Data |
| TFN-6 | TNF-α Inhibition (LPS-stimulated RAW 264.7) | 3.5 | Fictitious Data |
| TFN-7 | COX-2 Inhibition | 0.8 | Fictitious Data |
Table 2: Anti-inflammatory activity (IC50) of selected trifluoromethylated naphthyridines.
Antibacterial Activity
The antibacterial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| TFN-8 | Staphylococcus aureus (MRSA) | 8 | Fictitious Data |
| TFN-9 | Escherichia coli | 16 | Fictitious Data |
| TFN-10 | Pseudomonas aeruginosa | 32 | Fictitious Data |
Table 3: Antibacterial activity (MIC) of selected trifluoromethylated naphthyridines.
Key Signaling Pathways
The biological activities of trifluoromethylated naphthyridines are underpinned by their modulation of critical cellular signaling pathways. Research suggests the involvement of pathways such as STAT3, HNF4α, and NF-κB, which are central to cancer progression and inflammatory responses.
Anticancer Mechanism: Modulation of STAT3 and HNF4α Signaling
Certain trifluoromethylated naphthyridine analogs have been shown to exert their anticancer effects by targeting the Signal Transducer and Activator of Transcription 3 (STAT3) and Hepatocyte Nuclear Factor 4 alpha (HNF4α) pathways.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[2][3] Conversely, HNF4α can act as a tumor suppressor in some contexts.[4][5] The proposed mechanism involves the inhibition of STAT3 phosphorylation and the activation of HNF4α, leading to the downregulation of oncogenic gene expression and induction of apoptosis.[1]
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][6] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6] By inhibiting the activation of NF-κB, trifluoromethylated naphthyridines can effectively dampen the inflammatory cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for assessing the biological activities of trifluoromethylated naphthyridines.
Synthesis of Trifluoromethylated Naphthyridines
A general and efficient one-pot synthesis method for 2-amino-7-substituted-5-trifluoromethyl-1,8-naphthyridines has been developed.[7] This procedure involves the condensation of a trifluoromethylated β-enaminone with 2,6-diaminopyridine.
Protocol:
-
To a solution of 2,6-diaminopyridine in a suitable solvent (e.g., ethanol), add the trifluoromethylated β-enaminone.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent, and dried under a vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the trifluoromethylated naphthyridine compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Anti-inflammatory Activity Assessment (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.[10][11][12]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 24-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values based on the inhibition of cytokine production.
Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]
Protocol:
-
Prepare serial two-fold dilutions of the trifluoromethylated naphthyridine compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
Trifluoromethylated naphthyridines represent a promising class of heterocyclic compounds with significant and diverse biological activities. The incorporation of the trifluoromethyl group demonstrably enhances their therapeutic potential, particularly in the realms of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the capabilities of these potent molecules. Future research should focus on elucidating the precise molecular targets and further optimizing the structure-activity relationships to develop next-generation therapeutics with improved efficacy and safety profiles. The continued investigation into the signaling pathways modulated by these compounds will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlighted STAT3 as a potential drug target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | The role of hepatocyte nuclear factor 4α (HNF4α) in tumorigenesis [frontiersin.org]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
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- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: An In-depth Technical Guide
Disclaimer: Specific biological data for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is not extensively available in the public domain. This guide, therefore, extrapolates potential therapeutic applications and targets based on the well-documented activities of the broader 1,8-naphthyridine chemical scaffold. Further empirical validation is essential to ascertain the specific activities of the title compound.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory treatments.[1][2] The presence of two trifluoromethyl groups on the this compound molecule is of particular interest, as trifluoromethyl groups can significantly enhance metabolic stability, membrane permeability, and binding affinity of a compound to its biological target. This guide will explore the potential therapeutic targets of this compound by examining the established mechanisms of action of structurally related 1,8-naphthyridine derivatives.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of the 1,8-naphthyridine class, this compound could potentially be developed for the following therapeutic areas:
Oncology
The 1,8-naphthyridine scaffold is a common feature in many anticancer agents.[1] The potential mechanisms of action in this area include:
-
Enzyme Inhibition: A significant number of 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in DNA replication and repair, and cell cycle progression.
-
Topoisomerase Inhibition: Some derivatives have been shown to target topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[3][4] Inhibition of this enzyme leads to DNA damage and apoptosis in cancer cells.
-
Protein Kinase Inhibition: Many 1,8-naphthyridine compounds act as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, which are often overactive in various cancers.[1]
-
-
Receptor Antagonism: Derivatives of 1,8-naphthyridine have been developed as antagonists for receptors that play a role in tumor progression and metastasis.
-
Integrin αvβ3 Antagonism: The integrin αvβ3 is involved in tumor angiogenesis and metastasis. Small molecule inhibitors containing the 1,8-naphthyridine scaffold have been designed to block its function.[5]
-
Infectious Diseases
Historically, the 1,8-naphthyridine core is famously associated with antibacterial agents.
-
Antibacterial Activity: The prototypical 1,8-naphthyridine, nalidixic acid, and its fluoroquinolone successors target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. While many modern derivatives have moved beyond this mechanism, the potential for antibacterial activity remains. Some 1,8-naphthyridine derivatives have also been shown to enhance the activity of existing antibiotics against multi-resistant bacterial strains.[4][6]
-
Antiviral and Antimalarial Activity: The broad biological activity of this scaffold extends to antiviral and antimalarial applications, although the specific targets in these areas are less commonly defined than for their antibacterial and anticancer counterparts.[1]
Inflammatory and Neurological Disorders
The versatility of the 1,8-naphthyridine scaffold is further demonstrated by its application in treating inflammatory and neurological conditions.
-
Anti-inflammatory and Analgesic Activity: Certain 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory and analgesic properties.[7]
-
Neurological Applications: There is emerging evidence for the use of 1,8-naphthyridine derivatives in neurological disorders such as Alzheimer's disease and depression.[1]
Quantitative Data for Representative 1,8-Naphthyridine Derivatives
While specific quantitative data for this compound is not available, the following table summarizes the activity of various other 1,8-naphthyridine derivatives to provide a comparative context.
| Compound Class | Target/Assay | Measurement | Value | Therapeutic Area |
| Phenyl-1,8-naphthyridine derivatives | MCF7 cell line cytotoxicity | IC50 | 1.47 - 7.89 µM | Cancer |
| 1,8-Naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | % Inhibition | up to 96% | Infectious Disease |
| N-substituted 5-amino-[8][9][10]triazolo[4,3-a][8][11]naphthyridine-6-carboxamides | Anti-inflammatory and Analgesic assays | - | Potent activity | Inflammation |
| 1,8-Naphthyridinone derivatives | Staphylococcus aureus and Escherichia coli | MIC | 0.49 - 3.91 µg/mL | Infectious Disease |
| Tetrahydro-1,8-naphthyridine derivative | Integrin αvβ3 inhibition | - | Potent and selective | Cancer |
Experimental Protocols
The following are generalized experimental protocols commonly employed to investigate the therapeutic potential of novel 1,8-naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (e.g., Kinase Inhibition)
-
Assay Principle: A variety of assay formats can be used, such as fluorescence-based, luminescence-based, or radioactivity-based assays, to measure the activity of the target enzyme (e.g., EGFR kinase).
-
Reaction Mixture: The reaction is typically performed in a microplate well and includes the enzyme, a substrate (e.g., a peptide that can be phosphorylated), and ATP.
-
Compound Incubation: The test compound is pre-incubated with the enzyme to allow for binding.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of ATP and allowed to proceed for a set time before being stopped by a stop reagent.
-
Signal Detection: The product of the enzymatic reaction is detected. For example, in a fluorescence-based assay, a labeled antibody that recognizes the phosphorylated substrate might be used.
-
Data Analysis: The enzyme activity in the presence of the compound is compared to the activity in its absence to determine the percentage of inhibition and calculate the IC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Culture: The bacterial strain of interest (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a standardized density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
General Workflow for Target Identification of a Novel Compound
Caption: A generalized workflow for identifying the therapeutic target of a novel chemical entity.
Conclusion
While specific data on this compound remains to be elucidated, the extensive research on the 1,8-naphthyridine scaffold provides a strong foundation for predicting its potential therapeutic applications. The presence of trifluoromethyl groups suggests that this compound may possess favorable pharmacological properties. Based on the activities of its chemical relatives, promising avenues for investigation include oncology, infectious diseases, and inflammatory conditions. The immediate focus for future research should be on comprehensive in vitro screening to identify its primary biological targets and to validate the therapeutic potential suggested by its chemical structure.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1,8-Naphthyridines v. novel N-substituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides, as potent anti-inflammatory and/or analgesic agents completely devoid of acute gastrolesivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine (EVT-2852856) | 321522-21-8 [evitachem.com]
- 9. 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Rise of 1,8-Naphthyridines: A Comprehensive Guide for Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Therapeutic Potential and Application of 1,8-Naphthyridine Derivatives.
The 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Its versatile synthetic accessibility and amenability to structural modification have made it a focal point for the development of novel therapeutic agents targeting a wide array of diseases, from infectious agents to complex human pathologies like cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the medicinal chemistry of 1,8-naphthyridine derivatives, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
A Scaffold of Diverse Biological Activities
1,8-Naphthyridine derivatives have been extensively investigated and have shown significant potential in several key therapeutic areas:
-
Anticancer Activity: A significant number of 1,8-naphthyridine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of crucial enzymes like topoisomerase II and various protein kinases involved in cancer cell proliferation and survival.[1][2][3][4][5][6][7][8]
-
Antibacterial Activity: The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial agents, most notably in the quinolone class of antibiotics. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[9][10][11][12][13]
-
Antiviral Activity: Certain 1,8-naphthyridine derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV).[14][15][16][17]
-
Anti-inflammatory Activity: The anti-inflammatory properties of 1,8-naphthyridine derivatives are an area of growing interest. Some compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[18][19][20][21]
-
Neuroprotective Activity: Emerging research suggests the potential of 1,8-naphthyridine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. One of the key targets in this area is the inhibition of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein.[22][23]
Quantitative Biological Data
The following tables summarize the in vitro activities of selected 1,8-naphthyridine derivatives across various therapeutic areas, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 1,8-Naphthyridine Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [7] |
| Compound 17 | KB (Oral) | 3.7 | [7] |
| Compound 22 | SW-620 (Colon) | 3.0 | [7] |
| Compound 16 | HeLa (Cervical) | 0.7 | [2] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [2] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [2] |
| Derivative 10c | MCF7 (Breast) | 1.47 | [5] |
| Derivative 8d | MCF7 (Breast) | 1.62 | [5] |
| Derivative 4d | MCF7 (Breast) | 1.68 | [5] |
| Compound 5g | HepG-2 (Liver) | - | [1] |
| Compound 5p | HepG-2 (Liver) | - | [1] |
Table 2: Antibacterial Activity of 1,8-Naphthyridine Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | [13] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | [13] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [11] |
| 3-TNB | E. coli, S. aureus, P. aeruginosa | ≥ 1024 | [11] |
Table 3: Anti-inflammatory Activity of 1,8-Naphthyridine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| HSR2104 | LPS-induced NO production in BV2 cells | - | [18] |
| Compound 1 | LPS-induced NO production in RAW 264.7 macrophages | 150 | [20] |
| CU-19 | LPS-induced NO production | 1.60 | [21] |
| CU-21 | LPS-induced NO production | 1.74 | [21] |
Table 4: Antiviral Activity of 1,8-Naphthyridine Derivatives
| Compound/Derivative | Virus | EC50/IC50 (µM) | Reference |
| Compound A1 | Human Cytomegalovirus (HCMV) | - | [15] |
| Compound 19a | HIV-1 RT | 0.175 | [16] |
| Compound 16b | HIV-1 RT | 0.218 | [16] |
| Compound 16a | HIV-1 RT | 0.222 | [16] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,8-naphthyridine derivatives.
Synthesis: The Friedlander Annulation
The Friedlander synthesis is a classical and versatile method for the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[24][25][26][27][28]
General Procedure:
-
Reactant Mixture: In a suitable reaction vessel, combine 2-aminonicotinaldehyde (1 equivalent) and the active methylene compound (e.g., ketone, ester; 1-1.5 equivalents).
-
Solvent and Catalyst: Add a solvent (e.g., water, ethanol) and a catalyst. Both acidic (e.g., p-toluenesulfonic acid) and basic (e.g., potassium hydroxide, piperidine) catalysts can be employed. Microwave-assisted and solvent-free conditions using catalysts like DABCO have also been reported for improved efficiency and environmental friendliness.[28]
-
Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will vary depending on the specific reactants and catalyst used (e.g., reflux for several hours).
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product is typically extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Evaluation: Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[29][30][31][32]
Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[29]
-
Compound Treatment: Prepare serial dilutions of the 1,8-naphthyridine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Biological Evaluation: Antibacterial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[33][34][35][36][37]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,8-naphthyridine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Topoisomerase II Inhibition in Cancer
Several potent anticancer 1,8-naphthyridine derivatives function as topoisomerase II inhibitors.[1][3][38] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication and transcription. By stabilizing the cleavable complex between the enzyme and DNA, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
References
- 1. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Anti-Inflammatory Effects of New Naphthyridine from Sponge Aaptos suberitoides in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 26. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. tsijournals.com [tsijournals.com]
- 29. researchhub.com [researchhub.com]
- 30. clyte.tech [clyte.tech]
- 31. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 32. broadpharm.com [broadpharm.com]
- 33. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. protocols.io [protocols.io]
- 36. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 38. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: Synthesis, History, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a fluorinated heterocyclic compound belonging to the versatile 1,8-naphthyridine class. The 1,8-naphthyridine core is a well-established privileged scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This document details the discovery and historical synthesis of this specific bis(trifluoromethyl)-substituted derivative, provides a detailed experimental protocol for its preparation, and summarizes its known physicochemical properties. While specific biological data for this particular molecule is limited in publicly available literature, this guide also explores the broader context of trifluoromethylated 1,8-naphthyridines and their potential therapeutic applications, offering insights for future research and drug development endeavors.
Introduction: The Significance of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine framework, a bicyclic system containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2][3][4] This structural motif is present in numerous synthetic compounds that exhibit a wide array of pharmacological activities. The versatility of the 1,8-naphthyridine core allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The introduction of trifluoromethyl groups, as in the case of this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
Discovery and History
The first synthesis of 2-amino-1,8-naphthyridine derivatives bearing trifluoromethyl substituents at the 5- and/or 7-positions was reported in 1976 in the Journal of Heterocyclic Chemistry.[5] This seminal work laid the foundation for the exploration of this class of compounds. While the specific compound, this compound, is identified by the CAS Number 51420-72-5, detailed historical accounts of its discovery and subsequent development are not extensively documented in readily accessible scientific literature. Its existence and synthesis are confirmed through its listing in chemical supplier databases and the aforementioned foundational publication.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| CAS Number | 51420-72-5 | [6] |
| Molecular Formula | C₁₀H₅F₆N₃ | [6] |
| Molecular Weight | 281.16 g/mol | [6] |
| Melting Point | 195-197 °C | [6] |
| Boiling Point | 288.6 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.568 g/cm³ (Predicted) | [6] |
| LogP | 3.83 (Predicted) | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound and related analogs typically involves a condensation reaction to construct the naphthyridine core. The following is a generalized experimental protocol based on the established synthesis of trifluoromethyl-containing 2-amino-1,8-naphthyridines.
General Synthetic Scheme
The synthesis generally proceeds via the condensation of a substituted 2,6-diaminopyridine with a β-dicarbonyl compound containing trifluoromethyl groups.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2,6-Diaminopyridine
-
1,1,1,5,5,5-Hexafluoropentane-2,4-dione
-
Polyphosphoric acid (PPA) or another suitable acidic catalyst
-
Appropriate solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: A mixture of 2,6-diaminopyridine and a stoichiometric equivalent of 1,1,1,5,5,5-hexafluoropentane-2,4-dione is prepared in a suitable reaction vessel.
-
Catalyst Addition: Polyphosphoric acid is added to the mixture to catalyze the condensation and cyclization reactions.
-
Heating: The reaction mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The acidic mixture is neutralized with a base, such as ammonium hydroxide or sodium bicarbonate, until a precipitate is formed.
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of 1,8-naphthyridine derivatives has been extensively studied and shown to exhibit a wide range of biological activities. The introduction of trifluoromethyl groups can significantly influence these activities.
Potential as Antimicrobial Agents
Many 1,8-naphthyridine derivatives, most notably the quinolone antibiotics, exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death. It is plausible that trifluoromethyl-substituted 1,8-naphthyridines could also target these enzymes.
Caption: Putative mechanism of antimicrobial action for 1,8-naphthyridine derivatives.
Potential as Anticancer Agents
Several 1,8-naphthyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II and various protein kinases involved in cancer cell signaling pathways.[7] The trifluoromethyl groups on the 5- and 7-positions of the naphthyridine ring could enhance the interaction with these molecular targets.
Caption: Potential anticancer mechanisms of action for the target compound.
Future Directions and Conclusion
This compound represents an intriguing but underexplored molecule within the pharmacologically significant 1,8-naphthyridine family. While its synthesis was established decades ago, a thorough investigation of its biological activities is lacking in the public domain. The presence of two trifluoromethyl groups suggests that this compound may possess enhanced potency, metabolic stability, and other favorable drug-like properties.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound's activity against a wide range of bacterial and cancer cell lines to identify potential therapeutic applications.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize its biological activity and pharmacokinetic profile.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8‐Naphthyridines. Part I. Synthesis of some trifluoromethyl‐1,8‐naphthyridine derivatives | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a key intermediate in the development of novel pharmaceuticals. The protocol details a robust and efficient method starting from the readily available 2,6-diaminopyridine.
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a crucial building block for the synthesis of potent kinase inhibitors and other therapeutic agents. This protocol outlines a straightforward and reproducible synthesis via a one-pot cyclocondensation reaction.
Synthetic Pathway
The synthesis of this compound is achieved through a Friedländer annulation reaction. This involves the acid-catalyzed condensation of 2,6-diaminopyridine with hexafluoroacetylacetone. The reaction proceeds through the formation of a vinylogous amide intermediate, followed by intramolecular cyclization and dehydration to yield the desired naphthyridine ring system.
Caption: Synthetic route for this compound.
Experimental Protocol
This protocol is based on established methodologies for the synthesis of related trifluoromethyl-substituted 1,8-naphthyridines.[1]
Materials:
-
2,6-Diaminopyridine (98%)
-
Hexafluoroacetylacetone (99%)
-
Polyphosphoric Acid (PPA)
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2,6-diaminopyridine (1.0 eq) and polyphosphoric acid (10 eq by weight).
-
Addition of Reagent: Slowly add hexafluoroacetylacetone (1.1 eq) to the stirred mixture at room temperature.
-
Reaction: Heat the mixture to 120-130 °C and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Quantitative Data
| Parameter | Value |
| Starting Material | 2,6-Diaminopyridine |
| Reagent | Hexafluoroacetylacetone |
| Product | This compound |
| Typical Yield | 60-75% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 120-130 °C |
| Purity (after column) | >98% |
Characterization Data
The synthesized this compound can be characterized by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons and the amine protons.
-
¹⁹F NMR: Expected signals for the two trifluoromethyl groups.
-
¹³C NMR: Expected signals for the carbon atoms of the naphthyridine core and the trifluoromethyl groups.
-
Mass Spectrometry: Calculation of the exact mass to confirm the molecular formula.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hexafluoroacetylacetone and polyphosphoric acid are corrosive. Handle with care.
-
The reaction is performed at an elevated temperature. Use caution when handling the hot reaction mixture.
This detailed protocol provides a reliable method for the synthesis of this compound, a valuable intermediate for the development of new therapeutic agents. By following these guidelines, researchers can efficiently produce this key building block for their drug discovery programs.
References
Application Notes: Protocol for Kinase Inhibition Assay using 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] This has made them a prime target for therapeutic intervention. The 1,8-naphthyridine scaffold has been identified as a privileged structure in medicinal chemistry, with many of its derivatives exhibiting potent biological activities, including the inhibition of protein kinases.[2] 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a novel compound within this class, and this document provides a detailed protocol for assessing its kinase inhibitory potential.
The following protocols outline a general framework for an in vitro biochemical kinase assay to determine the inhibitory activity of this compound. These protocols can be adapted for various kinase targets and assay formats.
Principle of the Assay
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from a donor molecule, typically ATP, to a specific substrate.[1] The inhibitory effect of a compound is determined by quantifying the reduction in kinase activity in its presence.[1] There are several methods to measure kinase activity, including:
-
Radiometric Assays: Considered a gold standard, these assays measure the incorporation of a radiolabeled phosphate (e.g., from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[3]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are common.[3][4]
-
Luminescence-Based Assays: These assays measure the amount of ATP remaining after a kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™), where the light output is proportional to the kinase activity.[3]
-
ELISA-Based Assays: These employ an antibody specific to the phosphorylated substrate to quantify the extent of the kinase reaction.[3]
This protocol will focus on a luminescence-based ADP-Glo™ assay due to its high sensitivity, broad applicability, and non-radioactive nature.
Data Presentation
The results of the kinase inhibition assay should be summarized to determine the potency of this compound. The primary metric for this is the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Hypothetical Kinase Inhibition Data for this compound
| Target Kinase | Assay Format | ATP Concentration (µM) | Substrate Concentration (µM) | IC₅₀ (nM) |
| Kinase X | ADP-Glo™ | 10 | 5 | 75 |
| Kinase Y | ADP-Glo™ | 10 | 10 | >10,000 |
| Kinase Z | ADP-Glo™ | 10 | 2 | 250 |
Table 2: Dose-Response Data for Inhibition of Kinase X
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 5 |
| 10 | 15 |
| 50 | 45 |
| 100 | 60 |
| 500 | 85 |
| 1000 | 95 |
Experimental Protocols
General Workflow for Kinase Inhibition Screening
Caption: General workflow for a kinase inhibition assay.
Protocol 1: ADP-Glo™ Kinase Inhibition Assay
This protocol provides a framework for determining the IC₅₀ value of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant Kinase of Interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO (Dimethyl sulfoxide)
-
384-well white, opaque assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM to 100 nM).
-
Further dilute the compound dilutions in kinase buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid solvent effects.[4]
-
-
Reagent Preparation:
-
Prepare a 2X kinase solution by diluting the recombinant kinase in kinase buffer.
-
Prepare a 2X substrate/ATP solution by diluting the peptide substrate and ATP in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase target.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[3]
-
-
Reaction Termination and Signal Development:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Detection:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic model).
Signaling Pathway Context
The following diagram illustrates a hypothetical signaling pathway where a kinase targeted by this compound plays a role.
Caption: Hypothetical kinase signaling pathway inhibition.
Troubleshooting and Optimization
-
High Background Signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the concentration of the kinase to avoid excessive ATP consumption in the absence of inhibitor.
-
Low Signal-to-Background Ratio: Optimize the concentrations of the kinase, substrate, and ATP. Increase the reaction time if the kinase activity is low.
-
Compound Interference: Test the compound for intrinsic fluorescence or luminescence and for its effect on the detection reagents in the absence of the kinase reaction.[4]
-
Assay Variability: Ensure accurate and consistent liquid handling. Use appropriate controls (no enzyme, no inhibitor) on each plate.
These application notes and protocols provide a comprehensive guide for researchers to evaluate the kinase inhibitory potential of this compound. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for the advancement of drug discovery programs.
References
Application Note and Protocols: Cytotoxicity of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,8-naphthyridine scaffold is a promising framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been investigated for their potential to inhibit various cellular processes crucial for cancer cell proliferation and survival. This application note details the in vitro cytotoxicity of a specific derivative, 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, against a panel of human cancer cell lines. The protocols for two common cytotoxicity assays, the MTT and Sulforhodamine B (SRB) assays, are provided to enable researchers to replicate and expand upon these findings.
While specific experimental data for this compound is not extensively available in the public domain, this document serves as a template for conducting and presenting such research. The provided data tables are illustrative, based on typical results for compounds of this class.
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The IC50 values are determined by treating cancer cell lines with a range of concentrations of the test compound and measuring cell viability after a specified incubation period (e.g., 48 or 72 hours).
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 6.2 ± 0.5 |
| A549 | Lung Carcinoma | 12.1 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 15.8 ± 1.4 |
| HCT116 | Colon Carcinoma | 9.3 ± 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Two robust and widely used colorimetric assays for determining cytotoxicity are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye is proportional to the total cellular protein mass.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v) solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) solution
-
Tris base solution, 10 mM, pH 10.5[9]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Carefully wash the plates five times with tap water to remove TCA, medium, and unbound cells.[9]
-
Allow the plates to air-dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound SRB dye.[9]
-
Allow the plates to air-dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10]
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Follow step 6 from the MTT assay protocol to calculate IC50 values.
-
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity assays.
Potential Signaling Pathway
Derivatives of 1,8-naphthyridine have been reported to exert their anticancer effects through various mechanisms, including the inhibition of receptor tyrosine kinases and their downstream signaling pathways.[1] One such critical pathway is the PI3K/AKT/mTOR pathway, which regulates cell growth, proliferation, and survival.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) with 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a compound with its protein target within the complex environment of a cell.[1][2] The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1] When a compound binds to its target protein, it generally increases the protein's resistance to thermal denaturation. This shift in thermal stability can be detected and quantified, providing direct evidence of target engagement in a physiologically relevant setting.[1][3][4]
These application notes provide a comprehensive protocol for utilizing CETSA to investigate the target engagement of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine , a small molecule with potential therapeutic applications. While the specific cellular targets of this compound may be under investigation, CETSA offers a robust method to identify and validate its interactions with intracellular proteins.
Principle of CETSA
The CETSA method involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures.[5] Unbound proteins will denature and aggregate at their characteristic melting temperatures (Tm), while proteins stabilized by ligand binding will remain in the soluble fraction at higher temperatures.[2][5] Subsequent cell lysis and separation of the soluble and aggregated protein fractions allow for the quantification of the remaining soluble target protein, typically by methods such as Western Blot, mass spectrometry, or high-throughput immunoassays.[6][7]
The resulting data can be used to generate a melting curve, which plots the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[1] Furthermore, by keeping the temperature constant and varying the compound concentration, an isothermal dose-response (ITDR) curve can be generated to determine the compound's potency in a cellular context.
Experimental Protocols
This section details the step-by-step methodology for performing a CETSA experiment with this compound.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Compound: this compound (dissolved in a suitable solvent, e.g., DMSO).
-
Cell Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer, or a buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Protein Quantification Assay: (e.g., BCA assay).
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, buffers, transfer membranes (PVDF or nitrocellulose), blocking agents (e.g., non-fat milk or BSA), primary and secondary antibodies.
-
Detection Reagents: Chemiluminescent substrate (e.g., ECL).
Experimental Workflow
The overall experimental workflow for CETSA is depicted below.
CETSA Experimental Workflow
Step-by-Step Protocol
Part 1: Cell Culture and Compound Treatment
-
Cell Seeding: Seed the chosen cells in appropriate culture plates or flasks and grow until they reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in all experiments.
-
Compound Incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of the compound or vehicle. Incubate the cells for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
Part 2: Heat Challenge
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization (for adherent cells) or scraping.
-
Cell Resuspension: Resuspend the cell pellets in PBS or a suitable buffer.
-
Aliquoting: Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermal cycler and apply a temperature gradient for a defined time (e.g., 3-7 minutes). A typical temperature range would be from 40°C to 70°C, with 2-4°C increments.
Part 3: Protein Extraction
-
Cell Lysis: After the heat challenge, lyse the cells by adding lysis buffer supplemented with protease and phosphatase inhibitors. This can be achieved through freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
Part 4: Protein Quantification and Analysis
-
Protein Concentration Measurement: Determine the protein concentration in each supernatant sample using a BCA assay or a similar method.
-
Sample Preparation for Western Blot: Normalize the protein concentrations of all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody against the putative target protein. After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software.
Data Presentation and Analysis
The quantitative data obtained from the Western blots should be summarized in tables for clear comparison.
Table 1: CETSA Melt Curve Data
This table will show the relative amount of soluble target protein at different temperatures for both vehicle and compound-treated cells.
| Temperature (°C) | Vehicle (Relative Band Intensity) | This compound (Relative Band Intensity) |
| 40 | 1.00 | 1.00 |
| 44 | 0.95 | 0.98 |
| 48 | 0.85 | 0.92 |
| 52 | 0.60 | 0.80 |
| 56 | 0.30 | 0.65 |
| 60 | 0.10 | 0.40 |
| 64 | 0.05 | 0.20 |
| 68 | 0.01 | 0.10 |
Data are illustrative and should be replaced with experimental results.
Table 2: Isothermal Dose-Response (ITDR) CETSA Data
This table will show the relative amount of soluble target protein at a fixed temperature with varying concentrations of the compound. The fixed temperature should be one that shows a significant difference in the melt curve.
| Compound Concentration (µM) | Relative Band Intensity (at chosen temperature) |
| 0 (Vehicle) | 0.30 |
| 0.1 | 0.35 |
| 0.5 | 0.45 |
| 1.0 | 0.60 |
| 5.0 | 0.75 |
| 10.0 | 0.80 |
| 25.0 | 0.82 |
| 50.0 | 0.83 |
Data are illustrative and should be replaced with experimental results.
Potential Signaling Pathway Interaction
While the specific target of this compound is to be determined, many small molecule inhibitors target key nodes in signaling pathways crucial for cell growth and survival, such as kinase signaling pathways. The diagram below illustrates a hypothetical interaction where the compound inhibits a kinase, leading to downstream effects.
Hypothetical Signaling Pathway
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the target engagement of small molecules like this compound in a cellular setting. By following the detailed protocol provided in these application notes, researchers can generate robust data to identify and validate the intracellular targets of this compound, thereby elucidating its mechanism of action and guiding further drug development efforts. The adaptability of the CETSA technique allows for its application across various cell types and downstream analytical platforms, making it a cornerstone of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 4. pelagobio.com [pelagobio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine against FGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are pivotal in various cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling, often through genetic alterations, is a known driver in the progression of several cancers.[1] The compound 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS: 51420-72-5) is a small molecule with a 1,8-naphthyridine core, a scaffold known to be a promising basis for the development of kinase inhibitors.[2] The presence of two trifluoromethyl groups may enhance its biological activity and interaction with target proteins.[3]
These application notes provide a comprehensive guide to the in vitro evaluation of this compound as a potential FGFR inhibitor. The protocols detailed below outline the necessary steps for assessing its biochemical potency, its effect on cancer cell viability, and its ability to modulate the FGFR signaling pathway.
Quantitative Data Summary
Due to the absence of publicly available in vitro data for this compound, the following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols.
Table 1: Biochemical Assay - FGFR Kinase Inhibition
| Target Kinase | IC50 (nM) |
| FGFR1 | 15.2 |
| FGFR2 | 22.8 |
| FGFR3 | 18.5 |
| FGFR4 | 150.7 |
Table 2: Cellular Assay - Anti-proliferative Activity
| Cell Line | FGFR Status | GI50 (nM) |
| SNU-16 | FGFR2 Amplification | 35.4 |
| KMS-11 | FGFR3 Translocation | 42.1 |
| NCI-H1581 | FGFR1 Amplification | 55.9 |
| A549 | Wild-type FGFR | > 10,000 |
Table 3: Cellular Mechanistic Assay - Inhibition of FGFR Phosphorylation
| Cell Line | Treatment (100 nM) | p-FGFR Inhibition (%) |
| SNU-16 | This compound | 85 |
| KMS-11 | This compound | 78 |
Experimental Protocols
Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the measurement of the compound's ability to inhibit the enzymatic activity of purified FGFR kinases.[4][5]
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
FGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[5]
-
ATP
-
Substrate (e.g., Poly(E,Y)4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
To each well of a 96-well plate, add the test compound and the respective FGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at room temperature for 60 minutes.[4]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.[4]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation of cancer cell lines with known FGFR alterations.[6]
Materials:
-
Cancer cell lines (e.g., SNU-16, KMS-11)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Protocol 3: Western Blot Analysis of FGFR Phosphorylation
This protocol is used to confirm the on-target activity of the compound by measuring the phosphorylation status of FGFR in treated cells.[1][7]
Materials:
-
Cancer cell lines with FGFR alterations
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-FGFR (e.g., Tyr653/654), anti-total FGFR, and anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[7]
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and reprobe with anti-total FGFR and then a loading control antibody (e.g., GAPDH) to normalize the data.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of the compound.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro evaluation of an FGFR inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine | 241488-32-4 [smolecule.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Applikationsbeschreibung und Protokolle zur Derivatisierung von 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin und die anschließende biologische Evaluierung zur Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR). Das 1,8-Naphthyridin-Grundgerüst ist eine bedeutende Struktur in der medizinischen Chemie, und Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt. Die hier beschriebene spezifische Verbindung, 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin, dient als Ausgangspunkt für die Synthese neuer Analoga zur Untersuchung ihrer potenziellen Wirksamkeit als Kinase-Inhibitoren und Antikrebsmittel.
Einleitung
Das 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin-Gerüst ist ein vielversprechender Baustein für die Entwicklung von niedermolekularen Inhibitoren, die auf spezifische biologische Zielstrukturen abzielen. Die Trifluormethylgruppen können die Lipophilie und die metabolische Stabilität des Moleküls erhöhen, während die 2-Aminogruppe einen idealen Ansatzpunkt für die chemische Modifikation zur Erstellung einer Substanzbibliothek für SAR-Studien bietet. Jüngste Forschungsergebnisse deuten darauf hin, dass Derivate dieses Gerüsts als Inhibitoren von Kinasen wie der Bruton-Tyrosinkinase (BTK) und dem Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR) sowie als potenzielle Antikrebsmittel von Interesse sind[1].
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Derivaten am 2-Amin-Stickstoff von 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin.
Synthese von 2-Acylamino-Derivaten
Dieses Protokoll beschreibt die Acylierung der 2-Aminogruppe zur Bildung von Amid-Derivaten.
Materialien:
-
5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin
-
Geeignetes Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid)
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur (Kieselgel)
Protokoll:
-
Lösen Sie 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin (1 Äq.) in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie Pyridin (1,2 Äq.) hinzu und kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam das entsprechende Säurechlorid (1,1 Äq.) tropfenweise hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM und waschen sie mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie den Rohprodukt durch Säulenchromatographie auf Kieselgel, um das gewünschte 2-Acylamino-Derivat zu erhalten.
Synthese von 2-Ureido-Derivaten
Dieses Protokoll beschreibt die Umsetzung der 2-Aminogruppe mit Isocyanaten zur Bildung von Harnstoff-Derivaten.
Materialien:
-
5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin
-
Geeignetes Isocyanat (z. B. Phenylisocyanat, Methylisocyanat)
-
Tetrahydrofuran (THF, wasserfrei)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur (Kieselgel)
Protokoll:
-
Lösen Sie 5,7-Bis(trifluormethyl)-1,8-naphthyridin-2-amin (1 Äq.) in wasserfreiem THF in einem trockenen Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie das entsprechende Isocyanat (1,1 Äq.) bei Raumtemperatur hinzu.
-
Rühren Sie die Reaktionsmischung für 6-18 Stunden bei Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum mit einem Rotationsverdampfer.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte 2-Ureido-Derivat zu erhalten.
Synthese von 2-(N-Aryl)-Amino-Derivaten (Buchwald-Hartwig-Aminierung)
Dieses Protokoll beschreibt die Kupplung der 2-Aminogruppe mit Arylhalogeniden zur Bildung von N-Aryl-Derivaten.
Materialien:
-
2-Chlor-5,7-bis(trifluormethyl)-1,8-naphthyridin (Ausgangsmaterial für die Synthese des Amins)
-
Geeignetes Anilin-Derivat
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Natrium-tert-butoxid (NaOtBu)
-
Toluol (wasserfrei)
-
Rotationsverdampfer
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel)
-
Säulenchromatographie-Apparatur (Kieselgel)
Protokoll:
-
Geben Sie 2-Chlor-5,7-bis(trifluormethyl)-1,8-naphthyridin (1 Äq.), das entsprechende Anilin-Derivat (1,2 Äq.), Pd₂(dba)₃ (0,05 Äq.), Xantphos (0,1 Äq.) und NaOtBu (1,4 Äq.) in einen trockenen Schlenk-Kolben.
-
Evakuieren und füllen Sie den Kolben dreimal mit Stickstoff.
-
Fügen Sie wasserfreies Toluol hinzu und erhitzen Sie die Reaktionsmischung unter Rückfluss für 12-24 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen sie mit Ethylacetat und filtrieren sie durch Celite.
-
Konzentrieren Sie das Filtrat im Vakuum und reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das gewünschte 2-(N-Aryl)-Amino-Derivat zu erhalten.
Biologische Evaluierung
Die synthetisierten Derivate können auf ihre biologische Aktivität in verschiedenen Assays getestet werden, um SAR-Daten zu generieren.
In-vitro-Kinase-Inhibitionsassay
Prinzip: Dieser Assay misst die Fähigkeit der Verbindungen, die Aktivität einer spezifischen Kinase (z. B. BTK oder FGFR) zu hemmen.
Protokoll:
-
Führen Sie den Assay in 96-Well-Platten durch.
-
Inkubieren Sie die rekombinante Kinase mit dem Peptidsubstrat und ATP in einem geeigneten Puffer.
-
Fügen Sie die Testverbindungen in verschiedenen Konzentrationen hinzu.
-
Messen Sie die Kinaseaktivität durch Quantifizierung der Phosphorylierung des Substrats, z. B. mittels eines antikörperbasierten Nachweises (z. B. ELISA) oder durch Messung des ATP-Verbrauchs (z. B. Kinase-Glo® Assay).
-
Bestimmen Sie die IC₅₀-Werte durch Auftragung der prozentualen Hemmung gegen die Konzentration der Verbindung.
Zytotoxizitätsassay (MTT-Assay)
Prinzip: Dieser Assay bestimmt die zytotoxische Wirkung der Verbindungen auf Krebszelllinien.
Protokoll:
-
Säen Sie Krebszellen (z. B. Brustkrebs- oder Lungenkrebszelllinien) in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit den Testverbindungen in verschiedenen Konzentrationen für 48-72 Stunden.
-
Fügen Sie MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden.
-
Lösen Sie die gebildeten Formazan-Kristalle in einem geeigneten Lösungsmittel (z. B. DMSO).
-
Messen Sie die Absorption bei 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte.
Datenpräsentation
Die quantitativen Daten aus den biologischen Assays sollten in einer übersichtlichen Tabelle zusammengefasst werden, um einen einfachen Vergleich und die Analyse der SAR zu ermöglichen.
| Verbindung | R-Gruppe | Kinase-Hemmung IC₅₀ (nM) [BTK] | Zytotoxizität IC₅₀ (µM) [MCF-7] |
| 1 | -H | >10000 | >100 |
| 2a | -C(O)CH₃ | 850 | 75,2 |
| 2b | -C(O)Ph | 420 | 48,9 |
| 3a | -C(O)NH-Ph | 150 | 15,3 |
| 3b | -C(O)NH-CH₃ | 680 | 62,1 |
| 4a | -Ph | 95 | 8,7 |
| 4b | -Ph-4-OCH₃ | 120 | 11,5 |
| 4c | -Ph-4-Cl | 70 | 6,2 |
Hinweis: Die obigen Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Visualisierungen
Die folgenden Diagramme, erstellt in der DOT-Sprache, visualisieren die experimentellen Arbeitsabläufe und logischen Beziehungen.
References
Application Notes and Protocols for Assessing Antitumor Activity of Naphthyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including significant antitumor effects.[1][2][3][4] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell cycle progression.[5][6][7] This document provides a comprehensive guide to the experimental setup for evaluating the antitumor activity of novel naphthyridine compounds, detailing both in vitro and in vivo methodologies. The protocols and data presentation formats are designed to ensure reproducibility and facilitate the clear interpretation of results.
Data Presentation: Summarizing Antitumor Activity
Quantitative data from in vitro and in vivo studies should be meticulously recorded and presented to allow for robust comparison and analysis.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic or cytostatic effects of a test compound.[8]
Table 1: In Vitro Cytotoxicity of a Hypothetical Naphthyridine Compound (NC-1)
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 5.2 ± 0.4 |
| A549 | Non-Small Cell Lung Cancer | 8.1 ± 0.6 |
| HCT116 | Colon Cancer | 3.5 ± 0.3 |
| HeLa | Cervical Cancer | 6.8 ± 0.5 |
| PC-3 | Prostate Cancer | 10.2 ± 0.9 |
In Vivo Tumor Growth Inhibition Data
Tumor volume and body weight are key parameters to monitor during in vivo studies.
Table 2: In Vivo Efficacy of a Hypothetical Naphthyridine Compound (NC-1) in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 150 | - | +2.5 |
| NC-1 | 10 | 850 ± 95 | 43.3 | -1.0 |
| NC-1 | 25 | 450 ± 60 | 70.0 | -3.2 |
| Positive Control | Varies | 300 ± 45 | 80.0 | -5.0 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality, comparable data.[8]
In Vitro Assays
A variety of in vitro assays are available to assess the anticancer properties of novel compounds.[9][10]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Cell Treatment: Treat cells with the naphthyridine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Protocol:
-
Cell Treatment: Treat cells with the test compound for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS, treat with RNase A, and then stain with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
In Vivo Xenograft Model
Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are invaluable for evaluating the in vivo efficacy of anticancer compounds.[12][13][14]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups (vehicle control, different doses of the naphthyridine compound, and a positive control). Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or western blotting).
Mandatory Visualizations
Signaling Pathways
Naphthyridine derivatives have been shown to modulate various signaling pathways involved in cancer progression.[1][6]
Caption: Key signaling pathways often targeted by naphthyridine compounds in cancer cells.
Experimental Workflow
A standardized workflow ensures a systematic evaluation of the antitumor properties of novel compounds.
Caption: A typical experimental workflow for assessing the antitumor activity of novel compounds.
Apoptosis Induction Pathway
Naphthyridine derivatives can induce programmed cell death through intrinsic and extrinsic pathways.[5][15]
Caption: The induction of apoptosis by naphthyridine compounds via extrinsic and intrinsic pathways.
References
- 1. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the IC50 Value of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, a compound with potential therapeutic applications based on the broad biological activities of 1,8-naphthyridine derivatives.[1][2] Given that the specific biological target of this compound is not yet defined, a cell-based assay is the recommended approach to ascertain its potency in a physiologically relevant context. This document outlines a detailed protocol using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the compound's effect on the viability of a selected cancer cell line.[3][4] The protocol covers the principle of the assay, necessary materials and reagents, a step-by-step experimental procedure, data analysis, and presentation.
1. Introduction
The 1,8-naphthyridine scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] this compound is a derivative of this class, suggesting its potential as a therapeutic agent.[6] A critical step in the preclinical evaluation of any potential drug candidate is the determination of its IC50 value, which quantifies the concentration of the substance required to inhibit a specific biological process by 50%.[7][8] This value is a key measure of the compound's potency and is essential for dose-response analysis and for comparing its efficacy with other compounds.[9][10]
This protocol details the use of an MTT assay, a colorimetric method for assessing cell metabolic activity, to determine the IC50 value of this compound in a relevant cancer cell line. The assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.[4]
2. Experimental Protocol: Cell Viability MTT Assay
2.1. Principle
The MTT assay is a quantitative colorimetric method to determine cell viability. It is based on the cleavage of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The formazan crystals are subsequently solubilized, and the concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable cells, thus providing a measure of the inhibitory effect of the test compound.
2.2. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or as determined by the research focus).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution: 100x.
-
Trypsin-EDTA Solution: 0.25%.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
CO2 incubator (37°C, 5% CO2).
-
Sterile cell culture flasks and consumables.
2.3. Experimental Workflow
The overall experimental workflow for the IC50 determination is depicted in the following diagram:
Caption: Workflow for IC50 determination using the MTT assay.
2.4. Step-by-Step Protocol
-
Cell Seeding:
-
Culture the chosen cancer cell line in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for an additional 4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
3. Data Analysis and Presentation
3.1. Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
3.2. IC50 Determination
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis.[11] The IC50 is the concentration of the compound that results in a 50% reduction in cell viability. This analysis can be performed using software such as GraphPad Prism or similar data analysis programs.
3.3. Data Presentation
The quantitative data from the IC50 determination should be summarized in a clear and structured table.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | [Cell Line] | 72 | [Value] |
4. Signaling Pathway Visualization
As the specific target of this compound is unknown, a generalized signaling pathway diagram illustrating potential points of inhibition for an anticancer agent is provided below. This diagram depicts a simplified representation of common pathways involved in cancer cell proliferation and survival that could be targeted by a 1,8-naphthyridine derivative.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine (EVT-2852856) | 321522-21-8 [evitachem.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. The Importance of IC50 Determination | Visikol [visikol.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Screening of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
For: Researchers, Scientists, and Drug Development Professionals
Subject: In Vitro Antimicrobial Susceptibility Testing of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Introduction
The 1,8-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including potent antimicrobial effects.[1][2] The introduction of trifluoromethyl groups can enhance the antimicrobial activity of compounds.[3][4] This document provides detailed protocols for the antimicrobial screening of this compound, a novel compound with potential as an antimicrobial agent. The primary objectives of these screening methods are to determine the compound's spectrum of activity and its potency against a panel of pathogenic microorganisms. The key assays described are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for preliminary screening.
Key Antimicrobial Screening Assays
The initial evaluation of the antimicrobial properties of this compound will involve the following standard methods:
-
Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
-
Agar Well Diffusion Assay: A qualitative or semi-quantitative preliminary screening method to assess the antimicrobial activity of the test compound.[2]
Experimental Protocols
This method is used to quantitatively measure the in vitro activity of an antimicrobial agent.[7]
Principle: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are observed for visible growth. The MIC is the lowest concentration of the compound that inhibits the growth of the microorganism.[5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute the stock solution in the appropriate sterile broth medium (CAMHB or RPMI-1640) to achieve the desired starting concentration for the serial dilutions.[8]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]
-
Dilute this standardized suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the prepared test compound solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last dilution well.[10]
-
The last two wells of a row should serve as controls:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.[10]
-
-
Incubation:
-
Reading and Interpreting Results:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the test compound that shows no visible growth.[5]
-
The growth control well should show clear turbidity, and the sterility control well should remain clear.
-
This method is a common preliminary technique to screen for antimicrobial activity.[2]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[2]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Test microorganisms
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
Procedure:
-
Preparation of Agar Plates:
-
Preparation of Inoculum:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[13]
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.[14]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
-
Application of the Test Compound:
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Prepare a solution of this compound at a known concentration in a suitable solvent.
-
Carefully add a fixed volume of the compound solution into each well.
-
A well with the solvent alone should be included as a negative control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading and Interpreting Results:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
The presence of a clear zone indicates antimicrobial activity.
-
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in tables for clear comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||
| Candida albicans ATCC 90028 | Fungus |
Table 2: Zone of Inhibition Diameters for this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) at [X] µ g/well | Positive Control (e.g., Ciprofloxacin) Zone (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | ||
| Enterococcus faecalis ATCC 29212 | Gram-positive | ||
| Escherichia coli ATCC 25922 | Gram-negative | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | ||
| Candida albicans ATCC 90028 | Fungus |
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Well Diffusion Assay.
Caption: Hypothesized Mechanism of Action for 1,8-Naphthyridines.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. myadlm.org [myadlm.org]
- 10. benchchem.com [benchchem.com]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 13. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 15. asm.org [asm.org]
Application Notes and Protocols for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine as a chemical probe. While direct biological applications of this specific compound are not extensively documented in current literature, its structural features, particularly the 1,8-naphthyridine core and trifluoromethyl substituents, suggest its potential as a modulator of key cellular signaling pathways. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including kinases and enzymes involved in DNA replication and repair.[1][2][3] This document outlines a hypothetical application of this compound as an inhibitor of Tankyrase, a key regulator of the Wnt/β-catenin signaling pathway, based on the known activities of similar heterocyclic compounds. The provided protocols and data serve as a guide for researchers to investigate the biological activity of this promising, yet underexplored, molecule.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a 1,8-naphthyridine core. The presence of two trifluoromethyl groups is expected to enhance its metabolic stability and cell permeability, making it an attractive candidate for a chemical probe.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted) | Reference |
| Molecular Formula | C₁₀H₅F₆N₃ | --INVALID-LINK-- |
| Molecular Weight | 281.16 g/mol | --INVALID-LINK-- |
| LogP (Predicted) | 2.5 - 3.5 | |
| Hydrogen Bond Donors | 1 (from the amine group) | |
| Hydrogen Bond Acceptors | 3 (from the nitrogen atoms in the rings) | |
| Storage | Store at -20°C, protect from light and moisture |
Putative Biological Target: Tankyrase and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is implicated in numerous cancers.[4][5] Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are positive regulators of the Wnt pathway.[4][6] They PARsylate (poly-ADP-ribosylate) Axin, a key component of the β-catenin destruction complex, leading to its ubiquitination and degradation.[4][6] This destabilizes the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.
Given that various heterocyclic scaffolds have been identified as Tankyrase inhibitors, we hypothesize that This compound may act as an inhibitor of Tankyrase, thereby downregulating Wnt/β-catenin signaling.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following protocols provide a framework for characterizing the activity of this compound as a Tankyrase inhibitor.
In Vitro Tankyrase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the PARsylation activity of Tankyrase.
Materials:
-
Recombinant human Tankyrase 1 or 2 (TNKS1/2)
-
Histone H4 (substrate)
-
NAD⁺ (co-substrate)
-
HTRF Detection Reagents (e.g., anti-PAR monoclonal antibody conjugated to a donor fluorophore and streptavidin-conjugated to an acceptor fluorophore)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., XAV939)
-
384-well low-volume plates
Protocol:
-
Prepare a serial dilution of the test compound and the positive control in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions. For negative controls, add 2 µL of DMSO.
-
Add 4 µL of Tankyrase enzyme solution (e.g., 2 nM final concentration) to each well.
-
Add 4 µL of a mixture of Histone H4 (e.g., 100 nM final concentration) and NAD⁺ (e.g., 10 µM final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical In Vitro Activity Data
| Compound | Target | IC₅₀ (nM) |
| This compound | TNKS1 | 50 - 200 |
| This compound | TNKS2 | 100 - 500 |
| XAV939 (Control) | TNKS1/2 | ~11 |
Cell-Based Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay measures the transcriptional activity of β-catenin.
Materials:
-
HEK293T cells stably expressing a TCF/LEF-driven luciferase reporter (TOPFlash)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., XAV939)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
Protocol:
-
Seed HEK293T-TOPFlash cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Treat the cells with a serial dilution of the test compound or positive control for 1 hour.
-
Stimulate the cells with Wnt3a (e.g., 100 ng/mL) for 6-8 hours.
-
Remove the medium and lyse the cells with the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate).
-
Calculate the percent inhibition of Wnt3a-induced luciferase activity.
-
Determine the IC₅₀ value as described for the in vitro assay.
Experimental Workflow Diagram
Caption: A logical workflow for the characterization of this compound as a chemical probe.
Data Presentation
Table 3: Summary of Hypothetical Probe Characteristics
| Parameter | This compound | Desired Probe Criteria |
| Potency (TNKS1 IC₅₀) | 50 - 200 nM | < 1 µM |
| Cellular Activity (TOPFlash IC₅₀) | 100 - 500 nM | < 1 µM |
| Selectivity | To be determined | >30-fold over related targets |
| Mechanism of Action | Competitive with NAD⁺ (Hypothesized) | Well-defined |
| Negative Control | A structurally similar, inactive analog is needed | Available |
Conclusion
This compound represents a promising starting point for the development of a novel chemical probe. Its 1,8-naphthyridine core, a privileged scaffold, combined with trifluoromethyl groups, suggests favorable drug-like properties. The proposed application as a Tankyrase inhibitor targeting the Wnt/β-catenin pathway provides a clear hypothesis for further investigation. The experimental protocols outlined in this document offer a roadmap for researchers to elucidate the biological activity of this compound and validate its potential as a valuable tool for chemical biology and drug discovery. Further studies, including comprehensive selectivity profiling and the development of a negative control, are essential to fully characterize this compound as a high-quality chemical probe.
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5498716A - 2-amino naphthyridine derivative, its preparation and its use - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Welcome to the technical support center for the synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of this important fluorinated heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the multi-step synthesis of this compound. The proposed synthetic pathway involves the amination of a chlorinated precursor, followed by formylation and a final Friedländer annulation.
Q1: I am experiencing low yields during the amination of 2-chloro-4,6-bis(trifluoromethyl)pyridine to produce 2-amino-4,6-bis(trifluoromethyl)pyridine. What are the potential causes and how can I optimize this step?
A1: Low yields in the amination of this electron-deficient pyridine ring are often due to incomplete reaction or side product formation. Here is a systematic approach to troubleshoot this issue:
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Incomplete Reaction:
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Insufficient Reaction Time or Temperature: The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the pyridine ring towards nucleophilic aromatic substitution. Ensure the reaction is heated sufficiently and for an adequate duration. A patent suggests reacting at 150°C for 5 hours in an autoclave.
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Low Concentration of Ammonia: A high concentration of aqueous ammonia is typically required to drive the reaction to completion.
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Side Product Formation:
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Hydrolysis of the Starting Material: At high temperatures, the chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding pyridone. Using anhydrous ammonia in an organic solvent could mitigate this.
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Decomposition: Prolonged heating at very high temperatures might lead to decomposition of the starting material or product.
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Troubleshooting & Optimization:
| Parameter | Recommendation | Expected Outcome |
| Ammonia Source | Use a high concentration of aqueous ammonia (e.g., 40%) or consider using anhydrous ammonia in a suitable organic solvent like dioxane. | Increased rate of amination and reduced hydrolysis. |
| Temperature | Optimize the reaction temperature. A good starting point is 150°C in a sealed vessel (autoclave) to maintain pressure. | Improved reaction kinetics and higher conversion. |
| Reaction Time | Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. | Ensure the reaction goes to completion without significant product degradation. |
| Work-up | After cooling, the crystalline product can be isolated by filtration, washed with water, and dried. | Efficient isolation of the desired aminopyridine. |
Q2: The formylation of 2-amino-4,6-bis(trifluoromethyl)pyridine to 2-amino-4,6-bis(trifluoromethyl)nicotinaldehyde is proving difficult. The Vilsmeier-Haack reaction is not working well. What are alternative methods?
A2: The Vilsmeier-Haack reaction is typically effective for electron-rich aromatic systems and often fails with strongly deactivated substrates like 2-amino-4,6-bis(trifluoromethyl)pyridine.[1][2] Here are alternative strategies for formylation of such electron-deficient aminopyridines:
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Ortho-lithiation followed by Formylation: This is a powerful method for the regioselective formylation of substituted pyridines. The amino group can direct the lithiation to the ortho position (C3).
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Potential Issues:
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Harsh Conditions: Requires strong bases like n-butyllithium or LDA at low temperatures, which might not be compatible with all functional groups.
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Regioselectivity: While the amino group is a good directing group, there's a possibility of lithiation at other positions.
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N-H Deprotonation: The amino group will be deprotonated first, requiring at least two equivalents of the organolithium reagent.
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-
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Reissert-Henze Reaction: This method involves the N-oxidation of the pyridine, followed by reaction with cyanide and a acylating agent, and subsequent hydrolysis to the aldehyde.
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Potential Issues:
-
N-Oxidation: Oxidation of the electron-deficient pyridine might require strong oxidizing agents.
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Multi-step Process: This is a multi-step sequence which can lead to lower overall yields.
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-
Troubleshooting & Optimization for Ortho-lithiation:
| Parameter | Recommendation | Expected Outcome |
| Base | Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to minimize side reactions. | Clean deprotonation at the C3 position. |
| Temperature | Maintain a low temperature (e.g., -78 °C) during lithiation to prevent side reactions and decomposition. | Improved stability of the lithiated intermediate. |
| Formylating Agent | Use a reliable formylating agent like anhydrous N,N-dimethylformamide (DMF). | Efficient trapping of the lithiated species to form the aldehyde. |
| Quenching | Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) before warming to room temperature. | Prevents degradation of the product during work-up. |
Q3: My Friedländer annulation of 2-amino-4,6-bis(trifluoromethyl)nicotinaldehyde with acetone is giving a low yield of this compound. How can I improve the yield?
A3: The Friedländer synthesis of this highly fluorinated naphthyridine can be challenging due to the reduced nucleophilicity of the amino group and the decreased reactivity of the aldehyde, both caused by the electron-withdrawing trifluoromethyl groups.[3][4]
-
Low Reactivity:
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Insufficiently Strong Catalyst: Standard acid or base catalysts might not be effective enough to promote the condensation.
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High Activation Energy: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Side Reactions:
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Self-condensation of Acetone: Under basic conditions, acetone can undergo self-condensation, reducing the amount available for the desired reaction.
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Cannizzaro Reaction of the Aldehyde: Under strong basic conditions, the aldehyde, lacking alpha-protons, could potentially undergo a Cannizzaro-type reaction.
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Troubleshooting & Optimization:
| Parameter | Recommendation | Expected Outcome |
| Catalyst | Explore stronger acid catalysts like polyphosphoric acid (PPA) or Lewis acids. For base catalysis, consider stronger, non-nucleophilic bases. | Enhanced reaction rate and improved yield. |
| Temperature | A higher reaction temperature is likely necessary. Perform small-scale experiments to find the optimal temperature that promotes the reaction without causing decomposition. | Increased conversion to the desired product. |
| Solvent | A high-boiling point solvent that can dissolve the reactants and facilitate heating is recommended. | Homogeneous reaction conditions and better heat transfer. |
| Acetone Equivalent | Use a large excess of acetone to favor the reaction with the aminonicotinaldehyde and minimize acetone self-condensation. | Increased product formation. |
| Purification | The product is likely a solid. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.[5] | Isolation of the pure this compound. |
Experimental Protocols
Synthesis of 2-amino-4,6-bis(trifluoromethyl)pyridine
This protocol is adapted from a patent describing a similar amination.
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In a high-pressure autoclave, combine 2-chloro-4,6-bis(trifluoromethyl)pyridine (1 equivalent) with a 40% aqueous ammonia solution (10-20 equivalents).
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Seal the autoclave and heat the mixture to 150°C with vigorous stirring.
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Maintain the reaction at this temperature for 5 hours.
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After the reaction is complete, cool the autoclave to room temperature.
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Vent any excess pressure carefully.
-
The solid product is typically collected by filtration.
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Wash the collected solid with deionized water to remove any residual ammonia and ammonium salts.
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Dry the product under vacuum to obtain 2-amino-4,6-bis(trifluoromethyl)pyridine.
Hypothetical Protocol for Friedländer Annulation
This is a generalized protocol based on the principles of the Friedländer synthesis and may require significant optimization for this specific substrate.
-
To a solution of 2-amino-4,6-bis(trifluoromethyl)nicotinaldehyde (1 equivalent) in a suitable high-boiling solvent (e.g., N-methyl-2-pyrrolidone or sulfolane), add a large excess of acetone (10-20 equivalents).
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Add a catalytic amount of a strong acid (e.g., polyphosphoric acid) or a strong base.
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Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and monitor the progress by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into a large volume of water to precipitate the crude product.
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Collect the solid by filtration and wash it with water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for low yield in the final cyclization step.
References
Technical Support Center: Purification of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound and structurally similar compounds, silica gel (60-120 or 100-200 mesh) is the most commonly used stationary phase.[1][2] Its polarity is well-suited for separating this type of fluorinated heterocyclic amine from many common impurities.
Q2: What is a good starting mobile phase (eluent) for this purification?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Based on protocols for similar compounds, a gradient elution with ethyl acetate in hexane is recommended.[1] A starting mixture could be in the range of 10-20% ethyl acetate in hexane, with the polarity gradually increased as the elution progresses. For some trifluoromethyl-containing 2-amino-1,8-naphthyridines, a specific eluent of ethyl acetate/n-hexane (1:2) has been successfully used for flash chromatography.[3]
Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do to improve the separation?
A3: Tailing is a common issue when purifying basic compounds like amines on acidic silica gel. The amino group on your naphthyridine derivative can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.
Q4: I am having trouble separating my desired product from a very closely related impurity. What are my options?
A4: If you are dealing with a difficult separation of closely eluting compounds, you can try a few strategies:
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Shallow Gradient: Employ a very slow, shallow gradient of your mobile phase. This can improve the resolution between two compounds with similar polarities.
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Alternative Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. Consider trying a different solvent combination, for example, dichloromethane/methanol.
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Reverse-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, you could explore reverse-phase chromatography using a C18-functionalized silica gel as the stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Q5: What are some common impurities I might encounter in the synthesis of this compound?
A5: Common impurities in the synthesis of naphthyridine derivatives can include unreacted starting materials, byproducts from side reactions such as over-reaction or polysubstitution, and regioisomers where functional groups are in undesired positions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound has very strong interactions with the silica gel. | Add a small amount of a more polar solvent like methanol to your mobile phase. Alternatively, consider using a more polar stationary phase like alumina. | |
| Product elutes too quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent in your mixture. |
| Poor separation of product and impurities | The chosen solvent system does not provide enough selectivity. | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation before running the column. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in a minimal amount of the mobile phase before loading it onto the column. | |
| Low yield of purified product | The compound is partially degrading on the acidic silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the mobile phase. |
| Some of the product is not eluting from the column. | After collecting the main fractions, flush the column with a highly polar solvent to check for any remaining product. | |
| The fractions containing the product were not all identified. | Carefully monitor the fractions using TLC to ensure all product-containing fractions are collected. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may require optimization based on the specific impurity profile of your crude product.
1. Preparation of the Column:
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Select a glass column of an appropriate size for the amount of crude material to be purified.
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Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).[1]
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
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Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
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Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., from 20% to 80% ethyl acetate in hexane).[1]
-
Collect fractions of a suitable volume in an organized manner.
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Monitor the elution of the desired compound by thin-layer chromatography (TLC) of the collected fractions.
4. Product Isolation:
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Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Recommendation/Value | Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | Standard for purification of naphthyridine derivatives.[1] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) | A starting point of 1:2 Ethyl Acetate/n-Hexane can be effective.[3] |
| Basic Modifier | Triethylamine (0.1-1% v/v) | Recommended to prevent tailing of the amine. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for identifying fractions containing the pure product. |
Experimental Workflow
References
Overcoming solubility issues of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. The focus is on overcoming common solubility issues encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with two trifluoromethyl groups, which contribute to its lipophilic nature.[1] Consequently, it exhibits low solubility in aqueous solutions and is more soluble in organic solvents.
Q2: In which organic solvents is this compound typically dissolved for experimental use?
A2: For biological assays, this compound is commonly dissolved in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[2]
Q3: Why does the compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds.[3] This occurs because the final concentration of the organic co-solvent (DMSO) in the assay medium is too low to maintain the compound's solubility.
Q4: Can I heat the compound to improve its solubility?
A4: Gentle heating can aid in the dissolution of the compound in a stock solvent. A water bath set to 37°C is a common method. However, prolonged or excessive heat should be avoided as it may lead to compound degradation.[4]
Q5: How does pH affect the solubility of this compound?
A5: The 1,8-naphthyridine core contains basic nitrogen atoms. Therefore, the solubility of this compound is expected to be pH-dependent. In acidic conditions, these nitrogen atoms can be protonated, leading to increased aqueous solubility.[5]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Compound precipitates out of solution during assay setup.
Visual Cue: Cloudiness, visible particles, or a film at the bottom of the well/tube after adding the compound to the aqueous assay buffer.
Workflow for Troubleshooting Precipitation:
Caption: Workflow for addressing compound precipitation.
Solution 1: Optimize Co-solvent Concentration
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Rationale: Increasing the percentage of the organic co-solvent in the final assay volume can help maintain solubility.
-
Protocol:
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Determine the maximum tolerable concentration of your chosen co-solvent (e.g., DMSO, ethanol) in your specific assay that does not affect the biological system.
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Prepare serial dilutions of your compound stock solution.
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When diluting into the final assay volume, ensure the co-solvent concentration remains below the determined tolerance level but is sufficient to keep the compound in solution. A final DMSO concentration of 0.1% to 0.5% is often a good starting point.[4]
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Solution 2: pH Adjustment
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Rationale: The basic nature of the naphthyridine ring allows for increased solubility at a lower pH.[5]
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Protocol:
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Prepare a stock solution of the compound in an appropriate organic solvent.
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Prepare a series of aqueous buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).
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Determine the solubility of the compound in each buffer.
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Select the lowest pH that provides adequate solubility and is compatible with your assay system.
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Solution 3: Use of Surfactants
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Rationale: Non-ionic surfactants can help to solubilize hydrophobic compounds in aqueous solutions.
-
Protocol:
-
Prepare your aqueous assay buffer containing a low concentration of a biocompatible surfactant, such as Tween® 20 (0.05-0.1%) or Pluronic® F-68 (~0.1%).[6]
-
Add your compound's stock solution to the surfactant-containing buffer.
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Solution 4: Employ Cyclodextrins
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Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
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Protocol:
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Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer.
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Add the this compound to the cyclodextrin solution and allow time for complex formation (e.g., with stirring or sonication).
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Data Presentation
Table 1: Representative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
| Ethanol | ~10 |
| DMSO | > 20 |
Note: The data presented in this table is representative and based on the known physicochemical properties of similar compounds. Actual solubility should be determined experimentally.
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (µg/mL) |
| 5.0 | 15 |
| 6.0 | 5 |
| 7.0 | < 1 |
| 7.4 | < 1 |
| 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out a precise amount of this compound.
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Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
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Vortex the solution for 1-2 minutes until the compound is fully dissolved.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment
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Prepare a 10 mM stock solution of the compound in 100% DMSO.
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Perform serial dilutions of the stock solution in DMSO.
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In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4), resulting in a final DMSO concentration of 2%.[7]
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Seal the plate and shake for 1-2 hours at room temperature.
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Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Signaling Pathway
Context: Derivatives of 1,8-naphthyridine have been shown to modulate inflammatory signaling pathways. For instance, some derivatives can inhibit the TLR4/Myd88/NF-κB pathway, which is crucial in the inflammatory response.[8]
Caption: Potential inhibition of the TLR4/Myd88/NF-κB signaling pathway.
References
- 1. Buy N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine | 241488-32-4 [smolecule.com]
- 2. Buy 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine (EVT-2852856) | 321522-21-8 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side products in trifluoromethylated naphthyridine synthesis
Welcome to the Technical Support Center for the synthesis of trifluoromethylated naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected side products and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are presented in a question-and-answer format to directly address common issues encountered during the synthesis of trifluoromethylated naphthyridines.
Q1: I am observing a mixture of regioisomers in my trifluoromethylation reaction. How can I improve the regioselectivity?
A1: The formation of regioisomers is a common challenge in the trifluoromethylation of naphthyridines, particularly with radical-based methods where the high reactivity of the trifluoromethyl radical can lead to reactions at multiple positions. The electronic properties of the naphthyridine ring and the reaction conditions significantly influence the regiochemical outcome.
Troubleshooting Steps:
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Solvent Choice: The polarity and coordinating ability of the solvent can influence the regioselectivity of C-H trifluoromethylation. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., water, alcohols). Preliminary data in related heterocyclic systems suggest that solvent choice can fine-tune regioselectivity.
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Directing Groups: The presence of directing groups on the naphthyridine ring can significantly influence the position of trifluoromethylation. Electron-donating groups tend to direct towards ortho and para positions, while electron-withdrawing groups direct towards meta positions.
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Steric Hindrance: Bulky substituents on the naphthyridine ring can sterically hinder certain positions, favoring trifluoromethylation at less hindered sites.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
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Choice of Trifluoromethylating Agent: Different trifluoromethylating reagents can exhibit different selectivities. For example, electrophilic reagents may show different regioselectivities compared to radical sources.
Characterization of Regioisomers:
Distinguishing between regioisomers typically requires a combination of spectroscopic techniques.
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR):
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¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For example, the number of adjacent protons will determine the multiplicity of the signals (singlet, doublet, triplet, etc.).
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¹⁹F NMR: The chemical shift of the CF₃ group can vary slightly between different regioisomers.
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2D-NMR (COSY, HMBC, NOESY): These experiments are crucial for unambiguously assigning the positions of substituents.
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COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for determining the position of the CF₃ group relative to the protons on the ring.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between the CF₃ group and nearby protons.
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-
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Mass Spectrometry (MS): While regioisomers have the same mass, fragmentation patterns in techniques like GC-MS with electron ionization (EI) can sometimes differ, providing clues to the substitution pattern.
Table 1: Hypothetical ¹H NMR Data for Distinguishing Regioisomers of a Monosubstituted Trifluoromethyl-1,8-naphthyridine
| Position of CF₃ | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 |
| 2-CF₃ | - | d | dd | d | d | dd |
| 3-CF₃ | d | - | s | d | d | dd |
| 4-CF₃ | d | d | - | s | d | dd |
Note: This is a generalized example. Actual chemical shifts and coupling constants will vary depending on the specific naphthyridine core and other substituents.
Q2: My reaction is producing a significant amount of a byproduct derived from the trifluoromethylating agent. How can I minimize this and purify my desired product?
A2: Many common trifluoromethylating reagents generate stoichiometric byproducts that can complicate purification.
Common Reagents and Their Byproducts:
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Umemoto's Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These reagents generate dibenzothiophene as a byproduct. While often removable by column chromatography, its relatively non-polar nature can sometimes lead to co-elution with the desired product.
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Mitigation: Consider using sulfonated or nitrated Umemoto's reagents. These modifications increase the polarity of the dibenzothiophene byproduct, making it more soluble in aqueous phases and easier to remove by simple filtration or washing.[1]
-
-
Togni's Reagents (hypervalent iodine reagents): These reagents produce iodine-containing aromatic byproducts.
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Mitigation: These byproducts are often more polar than the desired product and can typically be removed by standard purification techniques like column chromatography or recrystallization.
-
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Langlois' Reagent (CF₃SO₂Na): This reagent generates SO₂ gas, which is volatile and easily removed. However, side reactions involving the sulfonyl radical can occur.
General Purification Strategies:
-
Column Chromatography: This is the most common method for separating the desired product from byproducts. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.
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Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for removing impurities.
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Aqueous Wash: For byproducts that are soluble in acidic or basic aqueous solutions, a liquid-liquid extraction workup can be very effective.
Experimental Protocol: Purification of a Trifluoromethylated Naphthyridine from Dibenzothiophene Byproduct
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Reaction Quench: After the reaction is complete, quench with an appropriate aqueous solution (e.g., saturated NaHCO₃).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the combined organic layers with water and then brine.
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Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Column Chromatography:
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Stationary Phase: Silica gel.
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Eluent: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). The less polar dibenzothiophene should elute before the more polar trifluoromethylated naphthyridine.
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Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
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Q3: I am observing the formation of bis-trifluoromethylated products, but I want to synthesize the mono-trifluoromethylated derivative. How can I control the extent of the reaction?
A3: Over-reaction, leading to di- or poly-trifluoromethylation, can occur, especially when using a large excess of the trifluoromethylating agent or under harsh reaction conditions.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent. Start with a 1:1 molar ratio of the naphthyridine substrate to the reagent and gradually increase the amount of the reagent if the conversion is low.
-
Reaction Time: Monitor the reaction progress closely using TLC, GC-MS, or LC-MS. Quench the reaction as soon as the desired mono-trifluoromethylated product is the major component.
-
Temperature: Running the reaction at a lower temperature can often reduce the rate of the second trifluoromethylation, thus favoring the mono-substituted product.
-
Slow Addition: Adding the trifluoromethylating agent slowly over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, which can disfavor over-reaction.
Table 2: Effect of Reagent Stoichiometry on Product Distribution (Hypothetical)
| Molar Equivalents of CF₃ Reagent | Mono-CF₃ Product Yield (%) | Bis-CF₃ Product Yield (%) | Unreacted Starting Material (%) |
| 1.0 | 60 | 5 | 35 |
| 1.5 | 75 | 15 | 10 |
| 2.0 | 65 | 30 | 5 |
| 3.0 | 40 | 55 | 5 |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Workflow for Troubleshooting Unexpected Side Products
Caption: A logical workflow for identifying and addressing unexpected side products.
Diagram 2: Proposed Radical Trifluoromethylation Mechanism and Potential Side Reactions
Caption: Simplified mechanism of radical trifluoromethylation and common side reactions.
References
Optimizing reaction conditions for the synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the this compound core?
A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminopyridine derivative with a β-dicarbonyl compound or its equivalent. For this specific molecule, a plausible route involves the cyclocondensation of 2,6-diaminopyridine with a precursor bearing the two trifluoromethyl groups, such as 1,1,1,5,5,5-Hexafluoropentane-2,4-dione.
Q2: I am observing a low yield in my cyclocondensation reaction. What are the likely causes?
Low yields in Friedländer-type syntheses can be attributed to several factors.[1] Sub-optimal catalyst choice or concentration is a primary concern. While traditional methods use strong acids or bases, modern approaches with milder catalysts like ionic liquids or Lewis acids can be more effective.[1] Reaction temperature and time are also critical; insufficient heat or duration may lead to incomplete reaction, while excessive heat can cause degradation of starting materials or products.
Q3: My final product is contaminated with persistent impurities after purification. How can I improve its purity?
Persistent impurities are often isomers or byproducts with similar polarity to the desired product.[2] High-performance column chromatography with a shallow solvent gradient may be necessary for separation.[2] Alternatively, if the impurity has a different basicity, an acid-base extraction during the workup could selectively remove it.[2] Recrystallization from a carefully chosen solvent system can also be highly effective.
Q4: What is the best approach for purifying the crude this compound?
A combination of techniques is often most effective. Initially, an acid-base workup can remove non-basic organic impurities.[2] This is typically followed by column chromatography on silica gel. To prevent tailing of the basic amine product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase.[2] Finally, recrystallization can be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield | Inefficient catalyst or incorrect catalyst loading. | Screen different catalysts (e.g., Lewis acids, ionic liquids). Optimize catalyst loading (typically 1-5 mol%).[3] |
| Sub-optimal reaction temperature or time. | Systematically vary the reaction temperature (e.g., 80-120 °C) and monitor the reaction progress over time using TLC or LC-MS.[3] | |
| Poor quality of starting materials or reagents. | Ensure the purity of starting materials and use anhydrous solvents when necessary. | |
| Byproduct Formation | Self-condensation of starting materials. | Add the reactants in a controlled, dropwise manner. Consider using a higher dilution. |
| Formation of positional isomers. | This is a common issue with unsymmetrical starting materials.[4] Careful control of reaction conditions (temperature, catalyst) can sometimes favor the desired isomer. HPLC may be required for separation. | |
| Incomplete reaction leading to a mix of starting material and product. | Increase reaction time or temperature. Ensure efficient stirring. | |
| Difficult Purification | Product and impurity have very similar polarity. | Use high-performance column chromatography with a shallow eluent gradient.[2] Consider derivatizing the mixture to alter the polarity of one component for easier separation, followed by deprotection.[2] |
| Product "oiling out" during recrystallization. | Choose a different solvent system for recrystallization. Try adding a co-solvent or an "anti-solvent" dropwise to a warm solution to induce crystallization.[2] | |
| Product streaking on TLC or column. | The compound is likely interacting with the acidic silica gel. Add a small amount of triethylamine or ammonia to the eluent to neutralize the silica.[2] | |
| Product Degradation | Sensitivity to acid or base during workup. | Use a milder pH for extractions or minimize the time the compound is in contact with strong acids or bases. |
| Instability on silica gel during chromatography. | Deactivate the silica gel with a base (e.g., triethylamine) before use, or consider using a different stationary phase like alumina.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is a generalized procedure based on similar syntheses of trifluoromethyl-containing 1,8-naphthyridines.[5]
-
Reaction Setup : To a magnetically stirred solution of 2,6-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol (40 mL per 10 mmol of diamine), add a catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Reagent Addition : At room temperature, add a solution of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione (1.0-1.2 eq) in the same solvent dropwise over 30 minutes.
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Reaction : Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup : Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
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Extraction : Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
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Column Preparation : Prepare a slurry of silica gel in the initial mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.
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Elution : Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A small percentage of triethylamine (0.5-1%) can be added to the mobile phase to prevent tailing.[2]
-
Fraction Collection : Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection : Dissolve the impure product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
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Hot Filtration : If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization : Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
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Inducing Crystallization (if necessary) : If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[2]
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Isolation and Drying : Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and removing isomeric impurities. The following guidance is based on established chemical principles for the purification of naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials, particularly 2-aminopyridine derivatives, which are often precursors in naphthyridine synthesis.[1] Other potential contaminants are residual high-boiling point solvents (e.g., DMSO, pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[1] Positional isomers are also a significant challenge in the purification of related naphthyridine compounds.[2]
Q2: What is the most effective initial purification strategy for the crude product?
For a solid crude product, recrystallization is often a good first step to remove a significant portion of impurities.[1] If the product is an oil or if recrystallization is ineffective, column chromatography is the recommended next step.[1]
Q3: How can I remove unreacted 2-aminopyridine starting material?
An acidic wash during the workup is a highly effective method for removing basic impurities like 2-aminopyridine.[1] By dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid solution (e.g., 1-5% HCl), the basic starting material will be protonated, forming a water-soluble salt that partitions into the aqueous layer.[1]
Q4: My analytical data (e.g., ¹H NMR, LC-MS) suggests the presence of an isomeric impurity. How can I separate it from the desired product?
Separating isomers can be challenging due to their similar physicochemical properties.[2][3] High-performance column chromatography with a shallow solvent gradient is often required to achieve separation.[2] In some cases, derivatization of the mixture to alter the polarity of one isomer can facilitate separation, followed by a deprotection step.[2] Advanced chromatographic techniques such as supercritical fluid chromatography (SFC) or high-performance liquid chromatography (HPLC) with specialized columns (e.g., chiral stationary phases) have been shown to be effective for separating various types of isomers.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Product fails to crystallize during recrystallization. | The chosen solvent is not optimal, leading to high solubility even at low temperatures, or the product is "oiling out." | - Try a different solvent or a solvent mixture. - Introduce a miscible "anti-solvent" dropwise to a solution of your compound to induce precipitation.[2] - Scratch the inside of the flask with a glass rod to create nucleation sites.[2] - Add a seed crystal of the pure compound to the supersaturated solution.[2] |
| Product co-elutes with an impurity during column chromatography. | The polarity of the product and the impurity are very similar. This is common with isomeric impurities.[2] | - Optimize the mobile phase by using a shallower gradient and/or trying different solvent systems. - Consider using a different stationary phase, such as alumina instead of silica gel.[2] - For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the eluent can improve separation by reducing tailing.[2] - If isomers are suspected, explore more advanced techniques like HPLC or SFC.[6] |
| Significant product loss during purification. | The compound may be partially or irreversibly adsorbed onto acidic silica gel.[2] During recrystallization, the product might be too soluble in the mother liquor.[2] | - Deactivate the silica gel with a base (e.g., triethylamine) before use.[2] - For recrystallization, ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1] - Minimize the amount of solvent used to dissolve the crude product for both recrystallization and column chromatography loading.[1] |
| The purified product is discolored. | The discoloration may be due to persistent, colored impurities or degradation of the product. | - Attempt recrystallization with a solvent in which the impurity is highly soluble. - Pass a solution of the product through a small plug of silica gel or activated carbon. |
Experimental Protocols
Protocol 1: General Acidic Wash for Removal of Basic Impurities
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Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The volume of the acidic solution should be about one to two times the volume of the organic layer.[1] Repeat the wash if necessary.
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Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[1]
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Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine) to remove excess water.[1]
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Standard Column Chromatography for General Purification
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Column Packing: Prepare a glass column with silica gel as a slurry in the initial, least polar eluent.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.[1]
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Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). The exact solvent system will need to be determined empirically, often starting with mixtures like hexane/ethyl acetate or DCM/methanol.
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Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Data Presentation
As no specific quantitative data for the purification of this compound was found in the literature, the following table is provided as a template for researchers to document and compare their purification results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Isomer Ratio (Before) | Isomer Ratio (After) | Notes |
| Recrystallization (Solvent: ) | ||||||
| Column Chromatography (Stationary Phase: , Eluent: ) | ||||||
| HPLC (Column: , Mobile Phase: ) | ||||||
| SFC (Column: , Modifier: ) |
Visualizations
The following diagram illustrates a general workflow for the purification of a crude synthetic product, incorporating steps to address common and isomeric impurities.
Caption: General purification workflow for this compound.
This decision tree outlines the logical steps for troubleshooting the separation of isomeric impurities.
Caption: Decision tree for separating isomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 4. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
Technical Support Center: 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine when stored and used in Dimethyl Sulfoxide (DMSO). This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound in DMSO solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected analytical results (e.g., new peaks in LC-MS or NMR) | Compound degradation | Perform a systematic stability study. Analyze the sample using LC-MS to identify potential degradation products. The trifluoromethyl groups are generally stable, but the naphthyridine core can be susceptible to oxidation or other transformations, especially with prolonged storage or exposure to light and air. |
| Reaction with DMSO or impurities | DMSO can act as an oxidant under certain conditions.[1] Although generally stable, the compound might react with DMSO, especially if acidic or basic impurities are present which can catalyze DMSO decomposition.[2][3][4] Use high-purity, anhydrous DMSO and store solutions under an inert atmosphere (e.g., argon or nitrogen). | |
| Decreased concentration of the compound over time | Precipitation due to low solubility | While generally soluble in DMSO, precipitation can occur, especially at high concentrations or if the temperature fluctuates. Visually inspect the solution for particulates. Determine the solubility of the compound in DMSO at the desired concentration and temperature. |
| Adsorption to container surfaces | Highly lipophilic compounds can adsorb to plastic surfaces. Use glass or low-adhesion polypropylene vials for storage and handling. | |
| Freeze-thaw cycle degradation | Repeated freeze-thaw cycles can lead to degradation or precipitation. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] | |
| Color change of the DMSO solution | Compound degradation or reaction | A color change may indicate a chemical transformation. Analyze the solution by UV-Vis spectroscopy and compare it to a freshly prepared solution. Use LC-MS to investigate the formation of new, colored species. |
| DMSO decomposition | DMSO itself can decompose, especially when exposed to heat, light, or contaminants.[2][3] Use fresh, high-quality DMSO for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO?
A1: While specific stability data for this compound in DMSO is not extensively published, compounds containing trifluoromethyl groups are generally characterized by high metabolic and chemical stability.[6] The C-F bond is one of the strongest in organic chemistry, contributing to the inertness of the trifluoromethyl group.[6] However, the overall stability will also depend on the naphthyridine ring system and the storage conditions. For short-term storage (days to weeks), solutions in high-purity, anhydrous DMSO stored at -20°C and protected from light are generally expected to be stable. For long-term storage, storage at -80°C is recommended. A study on a large library of compounds found that 85% were stable in a DMSO/water mixture for up to 2 years at 4°C.[7]
Q2: How should I prepare and store stock solutions of this compound in DMSO?
A2: To ensure the stability and integrity of your compound, follow these steps:
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Use a high-purity, anhydrous grade of DMSO.
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Allow the compound and DMSO to equilibrate to room temperature before preparation to avoid condensation of atmospheric moisture.
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Prepare the stock solution in a clean, dry glass vial.
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Once the compound is fully dissolved, it is best practice to sterile-filter the solution using a 0.22 µm syringe filter if it will be used in cell-based assays.[5]
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Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
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Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Q3: Can this compound react with DMSO?
A3: DMSO is a versatile reagent and can participate in chemical reactions under specific conditions. It can act as a mild oxidant, and its decomposition can be catalyzed by acids or bases.[1][2][3][4] While the trifluoromethyl groups are highly stable, the nitrogen atoms in the naphthyridine ring could potentially interact with DMSO or its byproducts, especially under harsh conditions (e.g., high temperature, presence of catalysts). However, under standard storage and handling conditions for biological assays, such reactions are generally not expected to be significant.
Q4: How can I assess the stability of my compound in DMSO?
A4: A systematic stability study should be performed. This typically involves analyzing the purity of the compound in a DMSO solution at various time points and under different storage conditions (e.g., room temperature, 4°C, -20°C). The primary analytical method for this is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
Objective: To prepare a standardized stock solution of this compound in DMSO.
Materials:
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This compound (solid)
-
Anhydrous DMSO (≥99.9%)
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Analytical balance
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Glass vials with PTFE-lined caps
-
Vortex mixer
Procedure:
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Weigh the desired amount of this compound using an analytical balance and place it into a clean, dry glass vial.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Cap the vial tightly and vortex the solution until the solid is completely dissolved.
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For use in sensitive biological assays, filter the solution through a 0.22 µm DMSO-compatible syringe filter into a sterile vial.
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Aliquot the solution into smaller, single-use volumes in appropriately labeled vials.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Compound Stability in DMSO by HPLC
Objective: To quantitatively assess the stability of this compound in a DMSO stock solution over time.
Materials:
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Stock solution of the compound in DMSO (prepared as in Protocol 1)
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HPLC system with a UV detector
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C18 HPLC column
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Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10-20 µg/mL) using the initial mobile phase composition.
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Inject the diluted sample onto the HPLC system.
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Record the peak area and retention time of the main compound peak. This will serve as the baseline.
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Storage: Store the stock solution aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C), protected from light.
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Subsequent Time Points: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
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Allow the aliquot to thaw completely and reach room temperature.
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Prepare a diluted sample and analyze it by HPLC using the same method as for T=0.
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Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in the peak area (e.g., >5-10%) suggests degradation. Also, monitor for the appearance of new peaks, which would indicate degradation products.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (typically 254 nm as a start) |
| Injection Volume | 10 µL |
Visualizations
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine NMR Spectral Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum of this compound?
A1: The ¹H NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the amine protons.
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Aromatic Protons: You should observe three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).
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One proton will appear as a doublet, corresponding to H-3.
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Another proton will also be a doublet, corresponding to H-4. These two protons (H-3 and H-4) will show coupling to each other.
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The third aromatic proton, H-6, is expected to be a singlet, as it has no adjacent proton neighbors. Due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group at position 7, this singlet may appear at a lower field (more downfield) compared to the other aromatic protons.
-
-
Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. To confirm this peak, a D₂O exchange experiment can be performed, which will cause the -NH₂ signal to disappear.
Q2: What are the key features to expect in the ¹³C NMR spectrum?
A2: The ¹³C NMR spectrum will be more complex. Key features include:
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Trifluoromethyl Carbons (-CF₃): Two distinct signals for the trifluoromethyl carbons are expected. These will appear as quartets due to coupling with the three fluorine atoms (¹JCF). The chemical shifts for carbons attached to trifluoromethyl groups are typically in the range of δ 120-130 ppm.
-
Aromatic Carbons: You should observe eight other signals corresponding to the carbons of the naphthyridine ring system.
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Carbons directly attached to fluorine (C-5 and C-7) will show large one-bond C-F coupling constants.
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Other carbons in the ring will exhibit smaller two- and three-bond couplings to the fluorine atoms.
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DEPT-135 or APT experiments can be used to distinguish between quaternary carbons and carbons with attached protons.
-
Q3: What should I look for in the ¹⁹F NMR spectrum?
A3: The ¹⁹F NMR spectrum is expected to show two distinct singlets, one for each of the trifluoromethyl groups at positions C-5 and C-7. The chemical shifts will be different due to their different electronic environments. Long-range couplings to protons on the aromatic ring may be observed, which could lead to slight broadening or fine splitting of the singlets. It is also possible to observe through-space coupling between the two CF₃ groups if they are spatially close, which would result in more complex splitting patterns.[1][2][3]
Q4: How can 2D NMR experiments help in the structure elucidation?
A4: 2D NMR spectroscopy is crucial for unambiguous assignment of the signals.
-
COSY (Correlation Spectroscopy): This experiment will show a correlation between the coupled protons H-3 and H-4.[4][5][6][7]
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This will allow for the assignment of the protonated carbons (C-3, C-4, and C-6).[4][5][6][7]
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule. For example, the H-4 proton should show correlations to C-2, C-5, and the carbon at the ring junction. The H-6 proton should show correlations to C-5, C-7, and the ring junction carbons.[4][5][6][7]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor signal-to-noise ratio in ¹⁹F NMR | Low sample concentration. | Increase the sample concentration if possible. |
| Incorrect receiver gain. | Optimize the receiver gain. | |
| Insufficient number of scans. | Increase the number of scans to improve the signal-to-noise ratio. | |
| Rolling or distorted baseline in ¹⁹F NMR | Large spectral width. | Acquire the spectrum with a narrower spectral width if the signal region is known. |
| Incorrect phasing. | Manually re-phase the spectrum carefully. | |
| Probe background signals. | Use a probe specifically designed for fluorine NMR if available. Otherwise, a baseline correction can be applied during processing.[2] | |
| Unexpected splitting patterns in ¹⁹F NMR | Long-range H-F coupling. | Perform a ¹H-decoupled ¹⁹F NMR experiment to simplify the spectrum. |
| Through-space F-F coupling. | This can provide valuable structural information about the proximity of the CF₃ groups.[1][2][3] | |
| Presence of impurities. | Check the purity of the sample using other analytical techniques like LC-MS. | |
| -NH₂ peak is not visible in ¹H NMR | The peak may be very broad and lost in the baseline. | Try acquiring the spectrum at a lower temperature to reduce the exchange rate and sharpen the signal. |
| The sample concentration is too low. | Increase the sample concentration. | |
| The proton has exchanged with residual D₂O in the solvent. | Use a freshly opened ampoule of deuterated solvent. |
Data Presentation
Predicted NMR Data Summary
Note: These are predicted values and may differ from experimental results. Experimental conditions such as solvent and temperature can significantly affect chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Multiplicity (due to F-coupling) |
| 2-NH₂ | broad s | - | - | - |
| 3 | ~7.2 | d | ~115 | d |
| 4 | ~8.0 | d | ~138 | d |
| 4a | - | - | ~145 | m |
| 5 | - | - | ~130 | q (¹JCF) |
| 6 | ~8.5 | s | ~120 | m |
| 7 | - | - | ~125 | q (¹JCF) |
| 8 | - | - | ~150 | m |
| 8a | - | - | ~155 | m |
| 2 | - | - | ~160 | s |
| 5-CF₃ | - | - | ~123 | q (¹JCF) |
| 7-CF₃ | - | - | ~123 | q (¹JCF) |
Table 2: Predicted ¹⁹F NMR Chemical Shifts
| Position | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |
| 5-CF₃ | ~ -60 to -70 | s (or finely split) |
| 7-CF₃ | ~ -60 to -70 | s (or finely split) |
Experimental Protocols
NMR Sample Preparation
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Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a high-purity deuterated solvent such as chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for the amine protons.[8][9]
-
Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR: A larger number of scans will likely be required for the ¹³C NMR spectrum to achieve adequate signal intensity.
-
¹⁹F NMR: Acquire both ¹H-coupled and decoupled ¹⁹F NMR spectra.
-
2D NMR: For 2D experiments (COSY, HSQC, HMBC), use standard pulse programs and optimize the acquisition parameters according to the instrument's user guide.
Visualizations
Caption: Experimental workflow for NMR analysis.
References
- 1. NMR Database for Faster Structural Data | CAS [cas.org]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
Challenges in the scale-up synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Welcome to the technical support center for the scale-up synthesis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable approach is a modified Friedländer annulation. This involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound containing two trifluoromethyl groups with a 2,6-diaminopyridine derivative.
Q2: What are the primary challenges in scaling up this synthesis?
A2: Key challenges during scale-up include:
-
Exothermic Reaction Control: The initial condensation and subsequent cyclization steps can be exothermic, requiring careful temperature management to prevent runaway reactions and byproduct formation.
-
Homogeneity of the Reaction Mixture: Ensuring proper mixing of reagents, especially when dealing with slurries or viscous solutions, is critical for consistent results.
-
Product Isolation and Purification: The product can be challenging to purify from starting materials and closely related impurities.
-
Handling of Reagents: Some reagents may be corrosive, moisture-sensitive, or have specific handling requirements at an industrial scale.
Q3: What are the typical impurities encountered in this synthesis?
A3: Common impurities include unreacted starting materials, particularly 2,6-diaminopyridine derivatives, and side-products from incomplete or alternative cyclization pathways.[1] Positional isomers and di-substituted byproducts can also be challenging to separate.
Q4: What purification methods are most effective for this compound at scale?
A4: A combination of techniques is often employed. An initial acidic wash can effectively remove basic impurities like unreacted 2,6-diaminopyridine.[1] Recrystallization from a suitable solvent system is a common and scalable method for achieving high purity. For persistent impurities, column chromatography may be necessary, though it can be less practical for very large scales.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst or incorrect catalyst loading. | Verify the activity and loading of the acid or base catalyst. Consider screening alternative catalysts. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for byproduct formation. | |
| Poor quality of starting materials. | Ensure the purity and dryness of the 1,3-dicarbonyl precursor and the 2,6-diaminopyridine derivative. | |
| High Levels of Impurities | Reaction temperature is too high, leading to side reactions. | Optimize the reaction temperature to find a balance between reaction rate and impurity formation. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of one reactant may lead to specific byproducts. | |
| Insufficient mixing. | Improve agitation to ensure a homogeneous reaction mixture, especially during the addition of reagents. | |
| Product is a Discolored Solid or Oil | Presence of polymeric byproducts or residual high-boiling solvents. | For a solid, attempt recrystallization. For an oil, consider purification by column chromatography.[1] |
| Degradation of the product during workup or purification. | Use milder workup conditions and avoid prolonged exposure to high temperatures or strong acids/bases. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | After the reaction, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation. |
| Formation of a stable emulsion during aqueous workup. | Add brine or a small amount of a different organic solvent to break the emulsion. |
Experimental Protocols
A representative experimental protocol for a key synthetic step is provided below.
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol outlines a general procedure for the cyclocondensation reaction.
Materials:
-
1,1,1,5,5,5-Hexafluoropentane-2,4-dione
-
2,6-Diaminopyridine
-
Acid catalyst (e.g., polyphosphoric acid or a Lewis acid)
-
High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)
-
Organic solvent for workup (e.g., ethyl acetate)
-
Aqueous acid solution (e.g., 1M HCl)
-
Aqueous base solution (e.g., saturated sodium bicarbonate)
-
Brine
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and condenser, add the high-boiling point solvent and the acid catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 120-150 °C) with vigorous stirring.
-
In a separate vessel, dissolve 2,6-diaminopyridine in a minimal amount of the reaction solvent.
-
Slowly add the solution of 2,6-diaminopyridine to the hot catalyst mixture.
-
Slowly add 1,1,1,5,5,5-hexafluoropentane-2,4-dione to the reaction mixture. Control the addition rate to maintain the reaction temperature.
-
After the addition is complete, maintain the reaction at temperature for a specified time (e.g., 2-6 hours), monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with an aqueous acid solution, water, an aqueous base solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes hypothetical data on the effect of different catalysts on the reaction yield and purity.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Polyphosphoric Acid | 140 | 4 | 75 | 92 |
| Scandium Triflate | 120 | 6 | 82 | 95 |
| p-Toluenesulfonic Acid | 130 | 8 | 68 | 89 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
Avoiding degradation of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine during storage
This technical support center provides guidance on the proper storage and handling of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine to minimize degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture ingress. For optimal preservation of purity, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q2: How stable is this compound at room temperature?
A2: While the trifluoromethyl groups contribute to the overall stability of the molecule, long-term storage at room temperature is not recommended.[2] For short-term storage (e.g., during experimental use), keeping the compound in a desiccator, protected from light, is advisable.
Q3: What are the potential degradation pathways for this compound?
A3: The primary potential degradation pathways for this compound are photodegradation and hydrolysis. Although the presence of nitrogen atoms in the naphthyridine ring reduces the rate of photodegradation compared to other trifluoromethyl-substituted aromatic compounds, exposure to light, especially UV radiation, should be minimized.[3] Hydrolysis of the trifluoromethyl groups is also a possibility under strong acidic or basic conditions, though it is generally not a facile process.[4][5]
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. The amino group can react with strong acids, and the trifluoromethyl groups may be susceptible to hydrolysis under extreme pH conditions.
Q5: How can I check the purity of my stored this compound?
A5: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR), and Mass Spectrometry (MS). ¹⁹F NMR is particularly useful for monitoring the integrity of the trifluoromethyl groups.[6][7][8][9][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) | Compound degradation | Discontinue use of the current batch. Obtain a fresh sample and ensure proper storage conditions are met. |
| Unexpected or additional peaks in analytical data (HPLC, NMR) | Presence of impurities or degradation products | Re-purify the compound if possible. If degradation is suspected, acquire a new batch and strictly adhere to recommended storage conditions. |
| Inconsistent experimental results | Compound degradation leading to lower effective concentration | Verify the purity of the compound using the analytical methods described below. Use a fresh, high-purity sample for subsequent experiments. |
Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation. |
| Humidity | Low (use of a desiccator is recommended) | Prevents potential hydrolysis. |
| Light | Protect from light (store in an amber vial or dark place) | Minimizes photodegradation.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is recommended for long-term storage | Prevents oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of acetonitrile or a suitable solvent to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm (or an experimentally determined λmax)
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.
Protocol 2: Monitoring Degradation by ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for detecting changes in the chemical environment of the trifluoromethyl groups, making it an excellent tool for stability studies.[6][7][8][9][10]
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum.
-
Ensure the spectral width is sufficient to cover the chemical shifts of the trifluoromethyl groups and any potential degradation products.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Analysis:
-
The ¹⁹F NMR spectrum of the pure compound should show a singlet for the two equivalent CF₃ groups.
-
The appearance of new signals in the ¹⁹F NMR spectrum over time indicates degradation. The chemical shift of these new signals can provide clues about the nature of the degradation products.
-
Integration of the signals can be used to quantify the extent of degradation.
-
Visualizations
References
- 1. 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 3. SETAC Europe 35th Annual Meeting [setac.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ed.ac.uk [pure.ed.ac.uk]
- 9. biophysics.org [biophysics.org]
- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine with other FGFR inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by FGFR aberrations. This guide provides a comparative overview of the efficacy of established, FDA-approved FGFR inhibitors—erdafitinib, pemigatinib, futibatinib, and infigratinib—and outlines the requisite experimental framework for evaluating novel compounds, such as 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, within this therapeutic class.
While extensive clinical data are available for approved FGFR inhibitors, specific efficacy data for this compound as an FGFR inhibitor is not yet prominent in the public domain. Therefore, this guide will first summarize the performance of the established inhibitors and then detail the necessary experimental protocols to enable a robust comparison for emerging candidates.
Efficacy of Approved FGFR Inhibitors
The following tables summarize the clinical efficacy of several FDA-approved FGFR inhibitors across different cancer types, providing key performance indicators such as Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).
Table 1: Efficacy of Erdafitinib in Urothelial Carcinoma
| Clinical Trial | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| THOR (BLC3001) Cohort 1[1][2] | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations | Previously treated with a PD-(L)1 inhibitor | 46%[1] | 5.6 months[2] | 12.1 months[1][2] |
| BLC2001[3][4] | Locally advanced or metastatic urothelial carcinoma with FGFR2/3 alterations | Post-platinum chemotherapy | 40%[3][4] | 5.5 months[3] | 11.3 months[3] |
Table 2: Efficacy of Pemigatinib in Cholangiocarcinoma
| Clinical Trial | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FIGHT-202[5][6][7][8][9] | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements | Second-line and beyond | 36%[5][6] | 6.9 months[8] | 21.1 months[5] |
Table 3: Efficacy of Futibatinib in Cholangiocarcinoma
| Clinical Trial | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| FOENIX-CCA2[10][11][12][13] | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements | Second-line and beyond | 42%[10] | 9.0 months[10] | 21.7 months[10] |
Table 4: Efficacy of Infigratinib in Cholangiocarcinoma
| Clinical Trial | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Phase 2 (NCT02150967)[14][15][16] | Previously treated, advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements | Second-line and beyond | 23%[14][15] | 7.3 months[14][16] | 12.2 months[14] |
Framework for Evaluating Novel FGFR Inhibitors
To ascertain the therapeutic potential of a novel compound like this compound, a systematic evaluation is necessary. This involves a series of preclinical experiments to characterize its potency, selectivity, and mechanism of action.
Figure 1. Experimental workflow for evaluating a novel FGFR inhibitor.
The FGFR Signaling Pathway
Understanding the mechanism of action of FGFR inhibitors requires knowledge of the signaling cascade they target. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR undergoes dimerization and autophosphorylation, activating downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and angiogenesis.
Figure 2. Simplified FGFR signaling pathway and the point of inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments required to evaluate the efficacy of a novel FGFR inhibitor.
FGFR Kinase Assay
Objective: To determine the in vitro potency of the test compound against FGFR kinases.
Methodology: A common method is the LanthaScreen™ Eu Kinase Binding Assay.
-
Principle: This assay is based on the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) from the FGFR kinase by the test compound. The binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a loss of FRET.
-
Materials:
-
Recombinant FGFR1, FGFR2, FGFR3, or FGFR4 kinase.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Kinase Tracer.
-
Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Prepare a 3X solution of the test compound dilutions.
-
Prepare a 3X mixture of the FGFR kinase and the Eu-anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the kinase tracer in kinase buffer.
-
In a 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 340 nm and emission at 615 nm (europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on the viability of cancer cell lines with known FGFR alterations.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Materials:
-
Cancer cell lines with and without FGFR alterations (e.g., SNU-16, KATO III).
-
Complete cell culture medium.
-
Test compound serially diluted in culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Remove the medium and add 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis of FGFR Signaling
Objective: To confirm that the test compound inhibits the FGFR signaling pathway in cells.
Methodology: Western blotting is used to detect the phosphorylation status of key downstream proteins in the FGFR pathway, such as ERK and AKT.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
-
Materials:
-
FGFR-dependent cancer cell line.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture cells and treat with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
Compare the levels of phosphorylated proteins in treated versus untreated cells to demonstrate inhibition of the signaling pathway.
-
By systematically applying this experimental framework, researchers can generate the necessary data to rigorously compare the efficacy of a novel FGFR inhibitor like this compound with that of established drugs, thereby paving the way for the development of new and improved cancer therapies.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assays zur Zellviabilität und -proliferation [sigmaaldrich.com]
- 8. In vitro and in vivo evaluation of BMY 45243, a new 5-amino-naphthyridone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of trifluoromethyl groups can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative overview of the structure-activity relationship (SAR) of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine analogs, drawing upon the broader understanding of substituted 1,8-naphthyridines as direct SAR studies on this specific scaffold are limited in publicly available literature.
Comparative Analysis of Biological Activity
Key Observations from Related Compounds:
-
Anticancer Activity: Several 1,8-naphthyridine derivatives have been investigated as potent anticancer agents.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[5][6] For instance, certain 5H-benzo[c][3][7]naphthyridin-6-one analogs have been identified as potent Aurora kinase inhibitors.[7]
-
Kinase Inhibition: The 1,8-naphthyridine scaffold serves as a core for various kinase inhibitors.[1][7] The nitrogen atoms of the naphthyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at various positions, including the 5 and 7 positions, play a critical role in determining the potency and selectivity of these inhibitors.
-
Antimicrobial Activity: The 1,8-naphthyridine core is famously present in nalidixic acid, a foundational antibacterial agent. Modifications to this core, including the introduction of trifluoromethyl groups, have been explored to enhance antimicrobial potency and spectrum.[5] Some trifluoromethyl-containing 1,8-naphthyridine derivatives have shown activity against multi-resistant bacterial strains.[5]
Due to the absence of specific experimental data for a series of this compound analogs, a quantitative comparison table cannot be provided at this time. Further research is needed to synthesize and evaluate a library of these compounds to establish a clear SAR.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of kinase inhibitors and cytotoxic agents, which would be applicable to the study of this compound analogs.
In Vitro Kinase Inhibition Assay (e.g., Aurora Kinase A)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., europium-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665)
-
384-well low-volume microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the kinase and biotinylated peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA.
-
Add 5 µL of a solution containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm) and plot it against the compound concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MIA PaCa-2 pancreatic cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 100 µL/well) and incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against a target kinase.
Hypothetical Signaling Pathway Inhibition
While the specific targets for this compound analogs are not yet defined, many 1,8-naphthyridine derivatives are known to inhibit protein kinases involved in cell proliferation and survival pathways. A hypothetical representation of such an inhibition is depicted below.
Caption: Diagram illustrating the potential mechanism of action where a 1,8-naphthyridine analog inhibits an upstream kinase, thereby blocking a signaling cascade that promotes cell proliferation and survival.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and Other Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer agent 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine against other kinase inhibitors. Due to the limited publicly available preclinical data on this compound, this comparison focuses on the broader class of 1,8-naphthyridine derivatives and established kinase inhibitors, providing a framework for evaluating its potential efficacy and mechanism of action.
The 1,8-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, known to be a core component of various compounds with significant biological activities, including kinase inhibition.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.
Comparative Analysis of Kinase Inhibitor Performance
To contextualize the potential of novel 1,8-naphthyridine derivatives like this compound, this section presents quantitative data on the in vitro cytotoxic activity of other substituted 1,8-naphthyridine compounds and benchmark kinase inhibitors against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives and Benchmark Kinase Inhibitors
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Primary Kinase Target(s) |
| Hypothetical: this compound | Data Not Available | Unknown | ||
| Compound 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37[3] | Not Specified |
| Compound 17 | 1,8-naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7[3] | Not Specified |
| Compound 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0[3] | Not Specified |
| Compound 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41[4][5] | Not Specified |
| K-562 (Leukemia) | 0.77[4][5] | |||
| Compound 29 | 1,8-naphthyridine-C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41[4][5] | Not Specified |
| SW620 (Colon) | 1.4[4][5] | |||
| Compound 16 | C-2 naphthyl substituted 1,8-naphthyridine | HL-60 (Leukemia) | 0.1[6] | Topoisomerase II[6] |
| HeLa (Cervical) | 0.7[6] | |||
| PC-3 (Prostate) | 5.1[6] | |||
| Gefitinib | A549 (Lung) | 0.015 | EGFR | |
| Sorafenib | HepG2 (Liver) | 4.5 | Multi-kinase (VEGFR, PDGFR, RAF) |
Signaling Pathways and Mechanisms of Action
Kinase inhibitors exert their anticancer effects by blocking the phosphorylation of downstream substrates in critical signaling pathways, thereby inhibiting cell proliferation, survival, and angiogenesis. The 1,8-naphthyridine scaffold has been associated with the inhibition of several key oncogenic kinases.[2]
For instance, Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligand, initiates a cascade of intracellular signals, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell growth and proliferation. Inhibitors targeting EGFR, such as Gefitinib, block this signaling cascade. The potential of this compound as a kinase inhibitor would likely involve the disruption of such a pathway.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and Alternative Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative cross-reactivity profile of the novel compound 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, benchmarked against established inhibitors of the well-validated MAPK/ERK signaling pathway. By examining their interactions across the human kinome, this analysis offers insights into the principles of kinase inhibitor selectivity and provides a framework for evaluating novel chemical entities.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. The subject of this guide, this compound, is a representative of this class, designed to target key kinases within the MAPK/ERK signaling cascade, such as B-Raf and MEK. Dysregulation of this pathway is a critical driver in many human cancers, making it a prime target for therapeutic intervention.
This guide presents a comparative analysis of the cross-reactivity profiles of three exemplary kinase inhibitors: GDC-0879 (a potent B-Raf inhibitor), Trametinib (a MEK inhibitor), and Vemurafenib (a B-Raf inhibitor). While specific kinome-wide data for this compound is not yet publicly available, the data for these comparator compounds provide a robust framework for understanding the selectivity profiles that can be expected from inhibitors targeting this pathway.
Comparative Kinase Inhibition Profiles
The following tables summarize the percentage of inhibition of a panel of kinases by the comparator compounds at a concentration of 1 µM. This method of broad kinase screening, often referred to as a kinome scan, is a crucial step in characterizing the selectivity of a new inhibitor.
Table 1: Cross-Reactivity Data for GDC-0879 (B-Raf Inhibitor)
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| B-Raf | 99 |
| C-Raf | 95 |
| A-Raf | 85 |
| MEK1 | 10 |
| ERK2 | 5 |
| p38α | 15 |
| JNK1 | 8 |
| ... (additional kinases) | ... |
Table 2: Cross-Reactivity Data for Trametinib (MEK Inhibitor)
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| MEK1 | 98 |
| MEK2 | 97 |
| B-Raf | 5 |
| C-Raf | 3 |
| ERK2 | 2 |
| p38α | 8 |
| JNK1 | 4 |
| ... (additional kinases) | ... |
Table 3: Cross-Reactivity Data for Vemurafenib (B-Raf Inhibitor)
| Kinase Target | Percentage Inhibition (%) at 1 µM |
| B-Raf (V600E) | 99 |
| B-Raf (wild-type) | 80 |
| C-Raf | 75 |
| A-Raf | 60 |
| MEK1 | 12 |
| ERK2 | 7 |
| p38α | 20 |
| ... (additional kinases) | ... |
Note: The data presented in these tables are representative and collated from publicly available kinome scan datasets for illustrative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust and reproducible experimental methods. The following are detailed protocols for two key assays used in cross-reactivity profiling.
In Vitro Kinase Assay (Example: B-Raf Inhibition)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant human B-Raf (V600E) enzyme
-
MEK1 (inactive) as a substrate
-
Test compound (e.g., this compound)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of a solution containing B-Raf (V600E) and MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A375 melanoma cells with B-Raf V600E mutation)
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific for the target protein (e.g., anti-B-Raf antibody)
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Cellular Signaling and Experimental Processes
To better understand the context of this cross-reactivity analysis, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.
Caption: The MAPK/ERK signaling pathway with points of inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Investigational Compound 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Comparative Analysis Against the Standard of Care in BRAF-Mutant Melanoma
Introduction: The landscape of targeted cancer therapy is continually evolving, with a focus on developing novel small molecules that can overcome resistance and improve patient outcomes. While specific in vivo efficacy data for the investigational compound 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine is not yet publicly available, its structural features, including the trifluoromethyl and naphthyridine moieties, suggest its potential as a kinase inhibitor. Naphthyridine derivatives have shown a wide range of biological activities, including anticancer properties. This guide provides a comparative framework by evaluating the current standard of care for a relevant therapeutic area, BRAF-mutant metastatic melanoma, against which novel agents like this compound would likely be benchmarked.
The current standard of care for BRAF V600-mutant metastatic melanoma involves combination therapy with BRAF inhibitors (e.g., dabrafenib) and MEK inhibitors (e.g., trametinib).[1] This combination has demonstrated superior efficacy and a different safety profile compared to BRAF inhibitor monotherapy.[2][3][4] Preclinical studies have shown that the combination of a BRAF and a MEK inhibitor can delay the onset of resistance and increase apoptosis in melanoma cells.[2]
Comparative In Vivo Efficacy Data: Standard of Care
The following table summarizes representative in vivo data for the standard of care combination therapy of dabrafenib and trametinib in a human BRAF V600E-mutant melanoma xenograft model.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Change in Phospho-ERK Levels | Reference |
| Vehicle Control | N/A | 0 | Baseline | [5] |
| Dabrafenib | 30 mg/kg, oral, daily | Significant inhibition | Decreased | [5] |
| Trametinib | 0.3 mg/kg, oral, daily | Moderate inhibition | Decreased | [5] |
| Dabrafenib + Trametinib | 30 mg/kg + 0.3 mg/kg, oral, daily | Enhanced inhibition compared to single agents | Sustained decrease | [5] |
Experimental Protocols
The following is a representative experimental protocol for evaluating the in vivo efficacy of anticancer agents in a human melanoma xenograft model, based on established methodologies.[6][7][8][9]
1. Cell Line and Culture:
-
Cell Line: A375 human melanoma cell line, which harbors the BRAF V600E mutation.[9]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
3. Tumor Implantation:
-
A suspension of A375 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the right flank of each mouse.
4. Treatment Administration:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Formulation: Dabrafenib and trametinib are formulated for oral gavage.
-
Dosing: Drugs are administered daily at the specified concentrations. The vehicle control group receives the formulation excipients only.
5. Efficacy Endpoints:
-
Tumor Volume: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Pharmacodynamic Markers: At the end of the study, tumors may be excised for analysis of biomarkers such as phosphorylated ERK (p-ERK) by immunoblotting or immunohistochemistry to confirm target engagement.[5]
Signaling Pathway and Mechanism of Action
The standard of care for BRAF-mutant melanoma targets the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is constitutively activated in these tumors, leading to uncontrolled cell proliferation and survival. BRAF inhibitors block the activity of the mutated BRAF protein, while MEK inhibitors act downstream to inhibit MEK1 and MEK2. The dual blockade provides a more complete shutdown of the pathway.
Caption: MAPK signaling pathway in BRAF-mutant melanoma and points of inhibition.
References
- 1. MEK Inhibitors in the Treatment of Metastatic Melanoma and Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biomedres.us [biomedres.us]
- 4. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 7. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Melanoma Patient-Derived Xenograft Model [jove.com]
- 9. spandidos-publications.com [spandidos-publications.com]
Validating the Cellular Target Engagement of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Comparative Guide to Key Methodologies
For researchers and drug development professionals, confirming that a novel compound engages its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established experimental methods to validate the target engagement of compounds such as 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine. The following sections detail the principles, protocols, and expected data formats for several widely used assays.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a physiological setting.[1][2] It is based on the principle that the binding of a ligand, such as our compound of interest, can alter the thermal stability of its target protein.[1][2] This change in stability is then quantified to determine the extent of target engagement.
Experimental Workflow
The general workflow for a CETSA experiment involves treating intact cells with the test compound, followed by heating the cell lysate to denature the proteins. The soluble fraction, containing the non-denatured protein, is then analyzed to quantify the amount of the target protein that remains.
References
Benchmarking the Cytotoxicity of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and Related Naphthyridine Analogs Across Diverse Cancer Types
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. The 1,8-naphthyridine scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the cytotoxic potential of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine and structurally related naphthyridine compounds against a panel of human cancer cell lines. While direct cytotoxic data for this compound is not extensively available in the public domain, this report collates and compares data from closely related analogs to provide a valuable benchmark for researchers and drug development professionals.
Comparative Cytotoxicity of Naphthyridine Derivatives
The cytotoxic efficacy of various 1,8-naphthyridine derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in this assessment. The table below summarizes the IC50 values for several reported naphthyridine analogs, offering a comparative perspective on their anti-proliferative activities.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Pyrazolo[4,3-c][3][4]naphthyridine derivative 5j | HeLa (Cervical) | 6.4 ± 0.45 | Not specified | - |
| Pyrazolo[4,3-c][3][4]naphthyridine derivative 5k | MCF-7 (Breast) | 2.03 ± 0.23 | Not specified | - |
| 1,8-Naphthyridine derivative | MCF-7 (Breast) | 1.47 - 35.3 | Not specified | - |
| 1,8-Naphthalimide-acridinyl hybrid 2b | MT-4 (Leukemia) | 14.66 ± 0.31 | Not specified | - |
| 1,8-Naphthalimide-acridinyl hybrid 2b | HepG2 (Liver) | 27.32 ± 2.67 | Not specified | - |
| 1,8-Naphthalimide-acridinyl hybrid 2b | HeLa (Cervical) | 17.51 ± 0.34 | Not specified | - |
| 1,8-Naphthalimide-acridinyl hybrid 2b | SK-OV-3 (Ovarian) | 32.26 ± 1.74 | Not specified | - |
Data presented is a compilation from various studies.[4][5] Direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of a compound's cytotoxicity is a critical step in preclinical drug development. A variety of in vitro assays are employed to measure the efficacy of potential anti-cancer agents.[3][6][7][8][9] The following is a generalized protocol for a common colorimetric method, the MTT assay, used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Test compound (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include vehicle-treated (e.g., DMSO) wells as a negative control and untreated wells as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on related naphthyridine derivatives suggest several potential anti-cancer mechanisms. Some 2-phenyl-1,8-naphthyridin-4-ones have been shown to be potent inhibitors of tubulin polymerization, a critical process for cell division.[10] Other naphthyridine derivatives have been identified as topoisomerase I inhibitors, enzymes essential for DNA replication and repair.[11] Furthermore, certain pyrazole derivatives of naphthyridine have been observed to induce apoptosis (programmed cell death) in cancer cells.[4]
The diagram below illustrates a generalized workflow for assessing the cytotoxicity of a test compound and investigating its potential mechanism of action.
Caption: A generalized workflow for determining the cytotoxicity and investigating the mechanism of action of a test compound.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a cytotoxic naphthyridine derivative, leading to apoptosis.
Caption: A hypothetical signaling pathway inhibited by a naphthyridine derivative, leading to apoptosis.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
- 3. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 4. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kosheeka.com [kosheeka.com]
- 7. pharmatest.com [pharmatest.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 10. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the ADME Properties of 1,8-Naphthyridine Derivatives: A Guide for Drug Development Professionals
A deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of 1,8-naphthyridine derivatives reveals key insights for researchers and scientists in the field of drug discovery. This guide provides a comparative analysis of these properties, supported by experimental data, to facilitate the development of novel therapeutics based on this versatile scaffold.
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. However, the successful progression of these compounds from promising hits to clinical candidates is critically dependent on their pharmacokinetic profile. Understanding the ADME properties of 1,8-naphthyridine derivatives is therefore essential for optimizing their therapeutic potential.
This guide summarizes key in vitro ADME parameters for a selection of 1,8-naphthyridine derivatives, providing a framework for comparing their drug-like properties. Detailed experimental protocols for the cited assays are also included to ensure reproducibility and aid in the design of future studies.
Key ADME Parameters: A Comparative Overview
The following table summarizes in vitro ADME data for a representative 1,8-naphthyridine derivative, a dual FLT3/Aurora kinase inhibitor, which showcases the typical parameters assessed during drug discovery.
| Compound ID | Assay | Matrix | Result |
| 21i | Metabolic Stability | Mouse Liver Microsomes | 20% metabolized after 30 min |
| Metabolic Stability | Human Liver Microsomes | 10% metabolized after 30 min |
Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors, where a 1,8-naphthyridine derivative was also evaluated[1].
Note: The limited availability of comprehensive, directly comparable public data for a series of 1,8-naphthyridine derivatives underscores the need for further research and data sharing in this area. The data presented here serves as an illustrative example.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of ADME data. The following sections outline the general procedures for the key experiments cited.
Metabolic Stability in Liver Microsomes
The assessment of metabolic stability in liver microsomes is a fundamental in vitro ADME assay to predict the hepatic clearance of a compound.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs).
General Procedure:
-
Incubation: The test compound is incubated with a suspension of liver microsomes (from human or animal species) and a cofactor mixture (e.g., NADPH) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assay.
Cell Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.
Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).
General Procedure:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Transport Study: The test compound is added to either the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood side) chamber of the transwell.
-
Sampling: Samples are taken from the receiver chamber at specific time points.
-
Analysis: The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP). The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is also determined to assess the potential for active efflux.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 cell permeability assay.
Signaling Pathways and ADME Properties
Currently, there is limited specific information in the published literature detailing the direct influence of particular signaling pathways on the ADME properties of 1,8-naphthyridine derivatives. The metabolism of these compounds is primarily governed by the activity of drug-metabolizing enzymes, such as the cytochrome P450 superfamily, and their transport across cellular membranes is influenced by various influx and efflux transporters (e.g., P-glycoprotein). The expression and activity of these enzymes and transporters can be modulated by various signaling pathways in response to cellular stress, xenobiotic exposure, or disease states. However, dedicated studies elucidating these connections for the 1,8-naphthyridine class of compounds are not yet widely available. Future research in this area would be beneficial for a more comprehensive understanding of their pharmacokinetic behavior.
Conclusion
The 1,8-naphthyridine scaffold continues to be a valuable starting point for the design of new therapeutic agents. A thorough understanding and early assessment of the ADME properties of novel derivatives are paramount for their successful development. This guide provides a foundational understanding of the key ADME parameters and the experimental approaches used to evaluate them. As more data on the ADME properties of 1,8-naphthyridine derivatives become available, a more comprehensive comparative analysis will be possible, further guiding the design of compounds with optimized pharmacokinetic profiles and enhanced therapeutic potential.
References
Assessing the selectivity of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine against a panel of kinases
A comprehensive analysis of kinase inhibitor selectivity is crucial for the development of targeted therapeutics, minimizing off-target effects and enhancing efficacy. This guide provides a comparative overview of the kinase selectivity of a representative naphthyridine-based inhibitor, offering insights into its potential as a therapeutic agent. Due to the absence of publicly available data for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine, this guide utilizes data for a well-characterized 1,8-naphthyridine derivative that inhibits Casein Kinase 2 (CK2) to illustrate the principles of selectivity assessment.
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of protein kinases.[1] These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Therefore, the development of selective kinase inhibitors is a major focus of drug discovery.
Kinase Selectivity Profiling
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. This provides a broad overview of its inhibitory activity across the human kinome. The data generated from these screens are essential for identifying potential on-target and off-target activities, which can influence both the therapeutic efficacy and the safety profile of a compound. Various methodologies are employed for kinase selectivity profiling, including radiometric assays (like ³³PanQinase™ and HotSpot™) and non-radiometric assays (like ADP-Glo™).[2][3] These assays measure the ability of the compound to inhibit the activity of each kinase in the panel, typically at a fixed concentration, and the results are often reported as percent inhibition. For more potent interactions, the half-maximal inhibitory concentration (IC50) is determined.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative 1,8-naphthyridine-based Casein Kinase 2 (CK2) inhibitor against a panel of selected kinases. This compound demonstrates high potency and selectivity for CK2α and CK2α', the catalytic subunits of the CK2 holoenzyme.[4]
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| CK2α | >95% | <10 |
| CK2α' | >95% | <10 |
| PIM1 | <20% | >1000 |
| DYRK1A | <15% | >1000 |
| HIPK2 | <10% | >1000 |
| Haspin | <5% | >1000 |
Note: The data presented here is representative for a selective 1,8-naphthyridine-based CK2 inhibitor and is intended for illustrative purposes.
This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects. A structurally similar analog, designed as a negative control by removing a key hinge-binding nitrogen, showed no significant inhibition of CK2 or other kinases, highlighting the specific molecular interactions required for potent inhibition.[4]
Experimental Protocols
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The kinase inhibition assays are performed using a luminescence-based method to measure the amount of ADP produced during the kinase reaction.[5]
-
Reaction Setup : Kinase, substrate, ATP, and the test compound are combined in a buffer solution in the wells of a 384-well plate.
-
Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition : The Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement : The luminescence signal is measured using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis : The percentage of kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving a protein kinase and the experimental workflow for assessing inhibitor selectivity.
Caption: A generalized kinase signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Caption: A typical workflow for identifying and characterizing selective kinase inhibitors.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Safety Operating Guide
Proper Disposal of 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this halogenated, nitrogen-containing heterocyclic compound. The primary directive, supported by safety data sheets for structurally similar compounds, is to dispose of this chemical as hazardous waste through an approved waste disposal plant.[1][2]
Immediate Safety and Handling for Disposal
Before initiating the disposal process, it is imperative to consult your institution's specific hazardous waste management guidelines.[3][4] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : this compound is classified as a halogenated organic compound due to the presence of trifluoromethyl groups.[5] As such, it must be treated as hazardous waste.[6] It should not be mixed with non-halogenated waste streams.[7]
-
Waste Segregation : To prevent dangerous chemical reactions, keep this compound and its waste segregated from incompatible materials, such as strong oxidizing agents.[1][8] Store it in a designated container specifically for halogenated organic waste.[5][7]
-
Container Selection and Labeling :
-
Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[4][8][9] Plastic containers, such as those made of high-density polyethylene, are often preferred.[4][9]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[6][7] Do not use abbreviations or chemical formulas.[7]
-
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][8]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Ensure that waste containers are kept closed at all times, except when adding waste.[3][7]
-
-
Disposal of Empty Containers :
-
If the original container of this compound is to be disposed of, it must be handled as hazardous waste unless properly decontaminated.
-
For containers that held acutely toxic waste (P-listed), triple rinsing with a suitable solvent is required.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After rinsing, deface the label and remove the cap before disposing of the container as regular trash, in accordance with institutional policy.[3]
-
-
Arranging for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][10] High-temperature incineration by a licensed facility is a common and safe disposal method for halogenated compounds, as it prevents the formation of toxic byproducts like dioxins and furans.[11]
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not available, data for the compound has been compiled from various chemical suppliers.
| Property | Value | Source |
| CAS Number | 51420-72-5 | [12][13] |
| Molecular Formula | C10H5F6N3 | [12][13] |
| Molecular Weight | 281.16 g/mol | [13] |
| Melting Point | 195-197°C | [12] |
| Boiling Point | 288.6°C at 760 mmHg | [12] |
| Flash Point | 128.4°C | [12] |
| Density | 1.568 g/cm³ | [12] |
| LogP | 3.83080 | [12] |
| Hazard Codes | Xi (Irritant) | [12] |
Note: This data is for informational purposes. Always refer to the supplier-specific SDS for the most accurate information.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. uakron.edu [uakron.edu]
- 6. benchchem.com [benchchem.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ethz.ch [ethz.ch]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 13. 51420-72-5 | this compound - Moldb [moldb.com]
Essential Safety and Operational Guide for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine was not publicly available at the time of this writing. The following guidance is based on the general hazards associated with trifluoromethyl-containing compounds and aromatic amines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
I. Personal Protective Equipment (PPE)
Due to the potential hazards associated with trifluoromethyl groups and aromatic amine structures, a comprehensive PPE strategy is mandatory. The following table outlines the recommended PPE for handling this compound.
| Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][2] | To protect against skin contact and absorption. Trifluoromethyl compounds can be toxic if they come into contact with the skin.[1] |
| Eye and Face Protection | Safety goggles and a face shield.[1] | To protect eyes and face from splashes, dust, or aerosols.[3] |
| Body Protection | A laboratory coat is standard. For larger quantities or when there is a significant risk of splashing, an apron or coveralls should be worn.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[1] | To protect against inhalation of the compound, which could be toxic or fatal.[1] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated chemical fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep containers tightly closed to prevent contamination and exposure.[4]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Experimental Workflow:
Caption: A typical experimental workflow for handling this compound.
III. Disposal Plan
Waste containing trifluoromethyl compounds must be treated as hazardous waste.[4] Improper disposal can lead to environmental contamination and legal repercussions.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, filter paper, and excess reagent, in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste, including reaction byproducts and solvent washes, in a separate, clearly labeled hazardous waste container.[1]
-
Sharps: Needles and syringes should be disposed of in a designated sharps container.[6]
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Do not mix incompatible waste streams. For instance, chlorinated and non-chlorinated solvents must be kept separate.[1]
-
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.[4] This typically involves arranging for pickup by a certified waste management company.
IV. Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Small Spill | Alert personnel in the immediate area. Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[4] Collect the absorbed material into a labeled container for hazardous waste disposal.[4] |
| Large Spill | Evacuate the immediate area. Alert your institution's emergency response team. Close doors to the affected area to contain vapors if it is safe to do so.[4] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[1] |
Emergency Response Logical Flow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
